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Core Science & Biosynthesis

Foundational

3-((1H-Imidazol-4-yl)methyl)morpholine chemical structure and physical properties

An In-Depth Technical Guide to 3-((1H-Imidazol-4-yl)methyl)morpholine: Structure, Properties, Synthesis, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 3-((1H-Imidazol-4-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-((1H-Imidazol-4-yl)methyl)morpholine: Structure, Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-((1H-Imidazol-4-yl)methyl)morpholine, a heterocyclic compound integrating the biologically significant imidazole and morpholine moieties. This document details the compound's chemical structure, physicochemical properties, and established synthetic methodologies, with a particular focus on the Mannich reaction. We explore its role as a versatile building block in medicinal chemistry and delve into its potential therapeutic applications, drawing parallels with structurally related compounds. The guide highlights its promise as a scaffold for developing novel antimicrobial agents and, most notably, its potential as a modulator of central nervous system targets, such as the histamine H₃ receptor. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific and therapeutic landscape.

Chemical Identity and Molecular Structure

3-((1H-Imidazol-4-yl)methyl)morpholine is a unique molecule that combines two pharmacologically important heterocyclic rings: an imidazole ring, which is a key component of essential biological molecules like the amino acid histidine, and a morpholine ring, a common scaffold in modern drug discovery prized for its favorable physicochemical properties.[1][2][3]

Nomenclature and Identification
  • Common Name : 3-((1H-Imidazol-4-yl)methyl)morpholine

  • IUPAC Name : 3-((1H-imidazol-5-yl)methyl)morpholine[1]

  • CAS Number : 1273577-41-5[4]

  • Molecular Formula : C₈H₁₃N₃O[1][4]

  • Canonical SMILES : C1COCC(N1)CC2=CN=CN2[1]

  • InChI Key : MXDMZERQDSRAPX-UHFFFAOYSA-N[1]

Molecular Structure Diagram

The structure consists of a morpholine ring connected at the 3-position to a methyl group, which in turn is attached to the 4-position of an imidazole ring.

Caption: Chemical structure of 3-((1H-Imidazol-4-yl)methyl)morpholine.

Physicochemical Properties

The physicochemical properties of this molecule are dictated by the interplay between the polar, amphoteric imidazole ring and the basic, flexible morpholine ring. These features are critical for its behavior in biological systems, influencing solubility, membrane permeability, and receptor interactions.

PropertyValueSource
Molecular Weight 167.21 g/mol [1][4]
Molecular Formula C₈H₁₃N₃O[1][4]
Melting Point ~150-160 °C (purity dependent)[1]
Appearance White or pale yellow solid[3]
Acidity (pKa) The conjugate acid of the imidazole ring has a pKa of ~7. The morpholine nitrogen is also basic.[3]
Solubility The parent imidazole is soluble in water. The basic nature of the morpholine moiety allows for salt formation with acids, which can enhance aqueous solubility.[1][3]

Synthesis and Chemical Reactivity

The synthesis of 3-((1H-Imidazol-4-yl)methyl)morpholine is accessible through established organic chemistry reactions, making it a readily available building block for further derivatization.

Primary Synthetic Pathway: The Mannich Reaction

The most common method for synthesizing this compound is the Mannich reaction.[1] This is a three-component condensation reaction that is highly efficient for forming carbon-carbon bonds and introducing aminoalkyl groups.

Causality of Experimental Choice: The Mannich reaction is ideal for this synthesis because it directly combines a C-H acidic compound (imidazole derivative), formaldehyde, and a secondary amine (morpholine) to form the desired product in a single, atom-economical step. The imidazole ring provides the necessary nucleophilic character for the reaction to proceed.

SynthesisWorkflow reac1 1H-imidazole-4-carbaldehyde process Mannich Reaction - Mix equimolar reagents in Ethanol - Heat under reflux for several hours reac1->process reac2 Morpholine reac2->process reac3 Formaldehyde reac3->process cooling Cool Reaction Mixture process->cooling isolation Isolate Crude Product (Filtration or Extraction) cooling->isolation purification Purify Product (Recrystallization or Chromatography) isolation->purification product 3-((1H-Imidazol-4-yl)methyl)morpholine purification->product Pharmacophore imidazole Imidazole Moiety (Receptor Interaction Site) imidazole->p1  Optimal Distance   linker Flexible Linker (Methyl Group) linker->p2  Proper Orientation   amine Basic Amine (Morpholine Nitrogen) p1->linker p2->amine

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Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity Profile of 3-((1H-Imidazol-4-yl)methyl)morpholine

Foreword The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for novel therapeutic agent discovery. The compound 3-((1H-Imidazol-4-yl)methyl)morpholine is one...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for novel therapeutic agent discovery. The compound 3-((1H-Imidazol-4-yl)methyl)morpholine is one such entity, incorporating the biologically ubiquitous imidazole ring and the versatile morpholine scaffold.[1] The imidazole moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and recognized for its ability to engage in various biological interactions, including hydrogen bonding with macromolecules like enzymes and receptors.[2][3][4][5][6] Concurrently, the morpholine ring is a key component in a number of CNS-active agents, including known histamine H3 receptor antagonists.[7][8][9][10]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically characterize the receptor binding affinity profile of 3-((1H-Imidazol-4-yl)methyl)morpholine. We will move beyond a simple listing of methods to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to defining the compound's pharmacological landscape.

Strategic Considerations for Target Selection

Given the structural alerts within 3-((1H-Imidazol-4-yl)methyl)morpholine, a targeted yet comprehensive screening strategy is paramount. The primary hypothesis is an interaction with G-protein coupled receptors (GPCRs), a prolific target class for modern pharmaceuticals.[11]

  • Primary Target Class: Histamine Receptors: The presence of the imidazole ring, a core component of histamine, strongly suggests potential affinity for histamine receptors (H1, H2, H3, H4).[12] The morpholine moiety further elevates the priority of the H3 receptor, as several potent H3 antagonists incorporate this group.[7][8][13][14] Therefore, a primary screen against all four histamine receptor subtypes is the logical starting point.

  • Secondary Target Class: Imidazoline Receptors: The 4,5-dihydroimidazole substructure (imidazoline) is not explicitly present. However, the core imidazole ring can, in some contexts, interact with imidazoline binding sites (I1, I2, I3).[15][16] A secondary screen against these receptors is warranted to explore potential cross-reactivity.

  • Exploratory Screening Panel: To ensure a comprehensive profile and identify potential off-target effects, a broader GPCR panel is recommended. This panel should include receptors where imidazole or morpholine-containing ligands have shown activity, such as adrenergic, dopaminergic, and serotonergic receptors.

Methodological Framework: Radioligand Binding Assays

Radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and a receptor due to their sensitivity and quantitative nature.[11][17][18] We will employ competition (or displacement) binding assays to determine the affinity (Ki) of the unlabeled test compound, 3-((1H-Imidazol-4-yl)methyl)morpholine, by measuring its ability to displace a known high-affinity radioligand from the target receptor.

General Workflow for Receptor Binding Affinity Profiling

The overall experimental process follows a validated, multi-step workflow designed to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis p1 Cell Culture & Receptor Expression p2 Cell Membrane Homogenization p1->p2 p3 Protein Quantification (BCA Assay) p2->p3 a1 Incubate Membranes with Radioligand & Test Compound p3->a1 a2 Separate Bound/Free Ligand (Rapid Vacuum Filtration) a1->a2 a3 Quantify Bound Radioactivity (Scintillation Counting) a2->a3 d1 Calculate Specific Binding a3->d1 d2 Generate Competition Curves (Non-linear Regression) d1->d2 d3 Determine IC50 & Ki Values d2->d3

Caption: High-level workflow for determining receptor binding affinity.

Detailed Experimental Protocols

The following protocols are foundational and should be optimized for each specific receptor target.

Protocol 1: Cell Membrane Preparation

This protocol describes the preparation of cell membranes expressing the receptor of interest.

  • Cell Culture: Culture cells (e.g., HEK293, CHO) stably transfected with the human receptor of interest in appropriate media and conditions until they reach 80-90% confluency.

  • Harvesting: Aspirate media and wash cells with ice-cold Phosphate-Buffered Saline (PBS). Dislodge cells by gentle scraping.

  • Homogenization: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[19][20]

  • Centrifugation: Homogenize the suspension using a Dounce or Polytron homogenizer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[19]

  • Washing & Storage: Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the high-speed centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.[19]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bicinchoninic acid (BCA) assay.[19]

Protocol 2: Competition Radioligand Binding Assay

This protocol details the steps for a 96-well plate-based filtration assay.

  • Plate Setup: Prepare a 96-well plate. To each well, add:

    • 50 µL of binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[19]

    • 50 µL of the test compound (3-((1H-Imidazol-4-yl)methyl)morpholine) at various concentrations (typically a 10-point serial dilution, from 10 µM to 0.1 nM). For control wells, add buffer instead.

    • 50 µL of the specific radioligand at a concentration near its Kd value.

    • 150 µL of the thawed membrane preparation (protein amount optimized per assay, e.g., 10-50 µg protein/well).[19]

  • Define Non-Specific Binding (NSB): In separate wells, add a high concentration of a known, non-radioactive competing ligand to saturate the receptors. This determines the amount of radioligand that binds non-specifically to the filter and membranes.

  • Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[17][19]

  • Filtration: Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[19]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[19]

  • Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.[19]

Data Analysis and Interpretation

Rigorous data analysis is crucial for deriving meaningful affinity values.

G d1 Raw CPM Data (Total & NSB) d2 Specific Binding = Total Binding - NSB d1->d2 d3 Normalize Data (% Inhibition) d2->d3 d4 Non-linear Regression (Sigmoidal Dose-Response) d3->d4 d5 Determine IC50 d4->d5 d6 Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) d5->d6 d7 Final Ki Value d6->d7

Caption: Data analysis workflow from raw counts to final Ki value.

  • Calculate Specific Binding: For each concentration of the test compound, subtract the counts per minute (CPM) from the non-specific binding (NSB) wells from the total binding CPM.

  • Generate Competition Curve: Plot the specific binding data as a percentage of the maximum specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope in software like GraphPad Prism) to fit the competition curve and determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the equilibrium dissociation constant of the radioligand for the receptor.[19] The Ki represents the affinity of the test compound for the receptor.

Proposed Initial Screening Panel and Data Presentation

The following table outlines a logical initial screening panel for 3-((1H-Imidazol-4-yl)methyl)morpholine, including representative radioligands and cell sources. The results should be compiled into a clear, comparative format.

Target Receptor Cell Source Radioligand Non-Specific Ligand Result (Ki in nM)
Histamine H1 HEK293[³H]-PyrilamineMepyramine (1 µM)To be determined
Histamine H2 CHO-K1[³H]-TiotidineTiotidine (10 µM)To be determined
Histamine H3 HEK293[³H]-N-α-MethylhistamineThioperamide (10 µM)To be determined
Histamine H4 Sf9[³H]-HistamineJNJ 7777120 (10 µM)To be determined
Imidazoline I1 PC12 Cells[³H]-ClonidineMoxonidine (10 µM)To be determined
Imidazoline I2 Rat Brain Cortex[³H]-IdazoxanCirazoline (10 µM)To be determined
Adrenergic α2A CHO-K1[³H]-RauwolscineYohimbine (10 µM)To be determined

Safety and Handling Considerations

Working with 3-((1H-Imidazol-4-yl)methyl)morpholine and its constituent parts requires appropriate safety measures.

  • Morpholine: Morpholine itself is a flammable liquid and can cause severe skin burns and eye damage.[21][22] It is toxic if it comes into contact with skin and harmful if swallowed or inhaled.[21] Standard personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn, and all handling should occur in a well-ventilated chemical fume hood.[23]

  • Imidazole Derivatives: While specific toxicity data for the target compound is not available, related imidazole-containing compounds may cause skin and eye irritation.[24] Standard laboratory precautions are advised.

  • Radiochemicals: All work with radiolabeled ligands must be conducted in designated areas by trained personnel, following all institutional and regulatory guidelines for radiation safety and waste disposal.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded strategy for the initial pharmacological characterization of 3-((1H-Imidazol-4-yl)methyl)morpholine. By systematically applying these radioligand binding assay protocols, researchers can generate a high-quality binding affinity profile. The resulting data will be pivotal in determining the compound's primary biological targets and selectivity, thereby guiding future research. A high affinity and selective binding to a particular receptor, for instance the histamine H3 receptor, would validate the compound as a lead for further optimization and functional characterization in cell-based and in vivo models. This structured approach ensures that the subsequent steps in the drug discovery process are built upon a solid and reliable pharmacological foundation.

References

  • 3-((1H-Imidazol-4-yl)methyl)morpholine - EvitaChem. (n.d.).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22).
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025, May 21). MDPI.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis.
  • GPCR-radioligand binding assays. (n.d.). PubMed.
  • Novel morpholine ketone analogs as potent histamine H3 receptor inverse agonists with wake activity. (2012, February 15). PubMed.
  • 2-Aryloxymethylmorpholine histamine H(3) antagonists. (2008, November 1). PubMed.
  • Imidazole as a Promising Medicinal Scaffold. (2021, July 29). DDDT - Dove Medical Press.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Radioligand binding methods for membrane preparations and intact cells. (n.d.). PubMed.
  • Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. (2024, August 29). ACS Publications.
  • An ECL Multiplexed Assay for GPCRs. (n.d.). Meso Scale Discovery.
  • Radiosynthesis and biodistribution of a histamine H3 receptor antagonist 4-[3-(4-piperidin-1-yl-but-1-ynyl)-[11C]benzyl]-morpholine: evaluation of a potential PET ligand. (2006, August). PubMed.
  • Histamine H3 receptor antagonists: from target identification to drug leads. (2007, April 15). PubMed.
  • SAFETY DATA SHEET. (2010, June 14). Thermo Fisher Scientific.
  • Morpholine - IDLH. (n.d.). NIOSH - CDC.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13).
  • 1273577-41-5 | 3-((1H-imidazol-4-yl)methyl)morpholine. (2025, October 21). AiFChem.
  • synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. (2018, June 30).
  • SAFETY DATA SHEET. (2014, September 23). Fisher Scientific.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Histamine H3 and H4 Receptor Affinity of Branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. (2009, December 1). PubMed.
  • A review on pharmacological profile of Morpholine derivatives. (2023, June 15). ResearchGate.
  • SAFETY DATA SHEET. (n.d.). Merck.
  • Novel ligands for the investigation of imidazoline receptors and their binding proteins. (2003, December 15).
  • Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. (2019, January 17). Semantic Scholar.
  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006, January 15). PubMed.
  • Pharmacological Characterization of the Novel Histamine H3-Receptor Antagonist N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687). (n.d.). ResearchGate.
  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed.
  • Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55. (n.d.). RSC Publishing.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • 3-Aryl-4-aryloyl-1-(1H-imidazol-5-yl)methylpyrrole, a novel class of farnesyltransferase inhibitors. (2001, November 19). PubMed.
  • Histamine H4 receptor agonist. (n.d.). Otava Chemicals.
  • A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. (1994, February 4). PubMed.
  • Pharmacophore development and SAR studies of imidazoline receptor ligands. (2012, December 15). PubMed.
  • 4-(1h-imidazole-1-carbonyl)morpholine (C8H11N3O2). (n.d.). PubChemLite.

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Foundational

Pharmacokinetics of 3-((1H-Imidazol-4-yl)methyl)morpholine in Early Drug Discovery: A Technical Guide to ADME Optimization

Executive Summary In early-stage drug discovery, the selection and optimization of heterocycles dictate the success of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The compound 3-((1H-Imidazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the selection and optimization of heterocycles dictate the success of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The compound 3-((1H-Imidazol-4-yl)methyl)morpholine (CAS 1273577-41-5) is a highly versatile Mannich base fragment that integrates an imidazole ring with a morpholine moiety via a methylene linker 1.

As a Senior Application Scientist, I frequently encounter this substructure in the design of kinase inhibitors, central nervous system (CNS) modulators, and antimicrobial agents. While the morpholine ring is a privileged scaffold known to enhance aqueous solubility and brain permeability 2, the imidazole ring introduces complex metabolic liabilities, including potent cytochrome P450 (CYP) inhibition 3. This whitepaper deconstructs the intrinsic ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this fragment and provides self-validating protocols for evaluating its PK behavior during lead optimization.

Physicochemical Profiling: The Dual-Basic Pharmacophore

The pharmacokinetic behavior of 3-((1H-Imidazol-4-yl)methyl)morpholine is fundamentally driven by its dual-basic nature.

  • The Morpholine Ring: Features a weakly basic nitrogen (pKa ~8.3) opposite an oxygen atom. This specific arrangement provides a well-balanced lipophilic-hydrophilic profile, maintaining a flexible chair-like conformation that improves blood solubility while allowing for lipophilic interactions essential for crossing the Blood-Brain Barrier (BBB) 4.

  • The Imidazole Ring: An amphoteric, highly polar five-membered heterocycle (pKa ~6.8). It acts as both a hydrogen bond donor and acceptor, and its unsubstituted N3 nitrogen is notorious for coordinating with metals, including the heme iron of CYP450 enzymes 5.

Quantitative Data Summary
ParameterValuePharmacokinetic Implication
Molecular Weight 167.21 g/mol Highly fragment-like; excellent ligand efficiency potential.
LogP (predicted) -0.2 to 0.5High aqueous solubility; requires lipophilic appendages for oral bioavailability.
pKa (Morpholine N) ~8.3Protonated at physiological pH (7.4), enhancing solubility and target engagement.
pKa (Imidazole N) ~6.8Partially unionized at physiological pH; critical for membrane permeation.
H-Bond Donors/Acceptors 1 / 3Favorable for target binding but may restrict passive diffusion if not masked.

Absorption and Permeability (The "A" in ADME)

Because the imidazole pKa is close to physiological pH, the molecule exists in a dynamic equilibrium of ionization states across the gastrointestinal (GI) tract. In the acidic stomach (pH 1.5-3.5), both nitrogens are protonated, resulting in high solubility but poor permeability. In the intestinal lumen (pH 6.5-7.4), the imidazole ring becomes predominantly unionized, facilitating passive transcellular diffusion, while the morpholine ring remains protonated, preventing precipitation.

Protocol: Bidirectional Caco-2 Permeability Assay with pH Gradient

To accurately model human intestinal absorption, a pH gradient must be applied to account for the ionization causality of the dual-basic centers.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Buffer Preparation (Causality Check): Prepare Apical (AP) buffer at pH 6.5 (mimicking the jejunum) and Basolateral (BL) buffer at pH 7.4 (mimicking blood plasma). Why? Using a uniform pH 7.4 would artificially suppress the protonation of the imidazole ring, yielding falsely elevated permeability coefficients ( Papp​ ).

  • Dosing: Spike 3-((1H-Imidazol-4-yl)methyl)morpholine (10 µM) into the AP chamber for A-to-B transport, and into the BL chamber for B-to-A transport. Include 1% DMSO to maintain solubility.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification: Analyze via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) .

  • Efflux Ratio (ER): Calculate ER=Papp​(B−A)/Papp​(A−B) . An ER > 2 indicates the fragment is a substrate for efflux transporters (e.g., P-gp), a common liability for basic morpholine derivatives.

Metabolism and CYP450 Interactions (The "M" in ADME)

The metabolic fate of this fragment is a double-edged sword. The morpholine ring is highly susceptible to oxidative metabolism by CYP450 enzymes (specifically CYP3A4), leading to α -carbon oxidation, morpholinone formation, or complete ring cleavage 6. Conversely, the imidazole ring acts as a potent reversible inhibitor of CYP enzymes (CYP3A4, CYP2D6) by directly coordinating its sp2 hybridized nitrogen lone pair to the catalytic heme iron 3.

G Drug 3-((1H-Imidazol-4-yl) methyl)morpholine CYP3A4 CYP450 Enzymes (e.g., CYP3A4) Drug->CYP3A4 Substrate/Inhibitor Binding Inhibition Heme Iron Coordination (CYP Inhibition) CYP3A4->Inhibition Imidazole N-coordination Oxidation Morpholine Ring Oxidation CYP3A4->Oxidation Alpha-carbon oxidation Metabolites Morpholinone & Ring Cleavage Oxidation->Metabolites Phase I Metabolism Excretion Renal Excretion Metabolites->Excretion Clearance

CYP450-mediated metabolism and inhibition pathways of the imidazole-morpholine fragment.

Protocol: Human Liver Microsome (HLM) Stability and CYP Inhibition Assay

To untangle whether the compound is being rapidly cleared or is shutting down the clearance machinery, a dual-assay approach is required.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Metabolic Stability Phase:

    • Mix HLMs (final protein concentration 0.5 mg/mL) with the test compound (1 µM).

    • Causality Check: Pre-incubate for 5 minutes at 37°C before adding NADPH. This ensures non-specific protein binding reaches equilibrium, preventing artificially steep initial clearance rates.

    • Initiate the reaction by adding NADPH (1 mM final).

    • Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

  • CYP Inhibition Phase (IC50 Determination):

    • In a separate plate, co-incubate the test compound (serial dilutions from 0.1 to 50 µM) with HLMs, NADPH, and specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

    • Quench after 10 minutes.

    • Self-Validation: If the compound shows high metabolic clearance in Step 2 but low IC50 in Step 3, it is a mechanism-based inhibitor (suicide inhibitor). If it is stable in Step 2 but shows low IC50 in Step 3, it is a reversible competitive inhibitor driven by the imidazole nitrogen.

Excretion and Lead Optimization Strategies

Because of its high polarity and low molecular weight, the un-metabolized fraction of 3-((1H-Imidazol-4-yl)methyl)morpholine is primarily subjected to renal clearance. However, during lead optimization, incorporating this fragment into larger, more lipophilic scaffolds shifts the excretion profile toward hepatic clearance and biliary excretion.

Structural Mitigation of PK Liabilities

When integrating this fragment into a drug candidate, medicinal chemists must address its inherent liabilities:

  • Mitigating CYP Inhibition: Sterically hinder the imidazole N3 nitrogen by adding a methyl or small alkyl group (e.g., forming a 1-methyl-1H-imidazol-4-yl derivative). This prevents the lone pair from accessing the sterically restricted CYP heme pocket while maintaining the overall geometry.

  • Protecting the Morpholine Ring: To prevent CYP-mediated α -carbon oxidation, introduce steric bulk (e.g., methyl groups) adjacent to the morpholine oxygen, or replace the morpholine with a bridged/spirocyclic equivalent (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) to restrict the conformational flexibility required for CYP binding.

References

  • EvitaChem. "3-((1H-Imidazol-4-yl)methyl)morpholine - Source and Classification." EvitaChem.
  • Lenci, E., Calugi, L., & Trabocchi, A. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience (2021).
  • Ali, I., et al. "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies." PMC (2019).
  • European Patent Office. "EP3587411A1 - Piperidine or thiomorpholine linked imidazole and triazole derivatives and uses thereof for improving the pharmacokinetics of a drug." Google Patents.
  • He, Z. W., et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." RSC Advances (2026).

Sources

Exploratory

Technical Whitepaper: Safety Data, Toxicity Profiling, and Handling Protocols for 3-((1H-Imidazol-4-yl)methyl)morpholine

The Dual-Moiety Paradigm: Chemical Identity & Significance The compound 3-((1H-Imidazol-4-yl)methyl)morpholine is a highly versatile heterocyclic intermediate utilized extensively in modern drug discovery. Synthesized vi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Dual-Moiety Paradigm: Chemical Identity & Significance

The compound 3-((1H-Imidazol-4-yl)methyl)morpholine is a highly versatile heterocyclic intermediate utilized extensively in modern drug discovery. Synthesized via a classic Mannich reaction—involving the condensation of 1H-imidazole-4-carbaldehyde, morpholine, and formaldehyde—this compound integrates an electron-rich imidazole ring with a morpholine moiety.

In medicinal chemistry, this dual-moiety architecture is strategically deployed to develop novel antimicrobial agents, enzyme inhibitors, and receptor-binding modulators. However, the same structural features that confer potent biological activity also introduce specific toxicological liabilities that must be rigorously managed during preclinical development.

Table 1: Physicochemical Profile

To establish a baseline for handling and formulation, the core physicochemical parameters are summarized below based on verified chemical registry data,.

PropertyValue
Chemical Name 3-((1H-Imidazol-4-yl)methyl)morpholine
CAS Registry Number 1273577-41-5
Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Structural Class Heterocyclic Mannich Base
Purity Standard (Typical) ≥ 95% (Verified via NMR/MS)

Structural Alerts & Mechanistic Toxicology

A fundamental principle of predictive toxicology is analyzing a molecule's functional groups to anticipate its behavior in biological systems. For 3-((1H-Imidazol-4-yl)methyl)morpholine, the toxicological profile is dictated by its two distinct rings:

  • The Imidazole Moiety (CYP450 Liability): Imidazole derivatives are well-documented ligands for the heme iron located in the active site of Cytochrome P450 (CYP450) enzymes (particularly CYP3A4). Coordination with the heme iron can lead to reversible or irreversible enzyme inhibition, posing a severe risk for Drug-Drug Interactions (DDIs) by halting the clearance of co-administered therapeutics.

  • The Morpholine Moiety (Genotoxic Liability): As a cyclic secondary/tertiary amine derivative, morpholine presents a structural alert for N-nitrosation. In the presence of nitrites under acidic conditions (such as the gastric fluid environment), morpholine derivatives can potentially undergo conversion into N-nitrosamines, which are heavily regulated, recognized genotoxins.

MetabolicPathway Compound 3-((1H-Imidazol-4-yl)methyl)morpholine CYP Hepatic CYP450 Enzymes (Heme Coordination) Compound->CYP Phase I Metabolism Risk Nitrosamine Formation (Acidic Gastric pH) Compound->Risk Nitrite Exposure Metabolite1 Morpholine Ring Oxidation CYP->Metabolite1 Metabolite2 Imidazole N-Glucuronidation CYP->Metabolite2 Phase II Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 1: Predicted metabolic pathways and structural toxicity alerts for the dual-moiety compound.

Safety Data Sheet (SDS) Core Classifications

Because empirical in vivo toxicity data for CAS 1273577-41-5 is limited in the public domain, safety protocols must rely on predictive Global Harmonized System (GHS) classifications derived from analogous heterocyclic amines. The compound acts as a localized irritant due to its basicity.

Table 2: Predictive GHS Hazard Classifications
Hazard ClassCategoryHazard StatementPrecautionary Focus
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWear protective nitrile gloves and lab coat.
Serious Eye Damage Category 2AH319: Causes serious eye irritationUse safety goggles or a full face shield.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationHandle exclusively within a certified fume hood.

Self-Validating Experimental Protocols for Toxicity Profiling

To safely transition this intermediate from the bench to preclinical in vivo models, researchers must employ rigorous, self-validating experimental workflows. The protocols below are engineered not merely to generate data, but to ensure internal assay integrity through strict control systems.

ToxicityWorkflow Start Compound Synthesis (Mannich Reaction) InVitro HepG2 Cytotoxicity (Hepatotoxicity Screen) Start->InVitro CYP CYP450 Inhibition (DDI Risk Assessment) Start->CYP InVivo In Vivo Acute Toxicity (Murine Model) InVitro->InVivo CYP->InVivo Data GHS Classification & SDS Generation InVivo->Data

Figure 2: Sequential experimental workflow for the toxicity profiling of heterocyclic intermediates.

Protocol A: High-Throughput CYP450 Inhibition Profiling
  • Causality & Rationale: Because the imidazole ring can coordinate with the heme iron of CYP3A4, assessing the IC50 against this specific isoform is critical to predict hepatic toxicity and DDI potential prior to animal testing.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 10 mM stock solution of 3-((1H-Imidazol-4-yl)methyl)morpholine in LC-MS grade DMSO. Dilute to working concentrations (0.1 µM to 100 µM), ensuring the final DMSO concentration in the assay remains ≤ 0.1% to prevent solvent-induced enzyme denaturation.

    • Reaction Assembly: In a 96-well black microtiter plate, combine Human Liver Microsomes (HLMs) (0.5 mg/mL protein), the compound dilutions, and a fluorogenic CYP3A4 substrate (e.g., Vivid® BOMR, which CYP3A4 metabolizes into a highly fluorescent product).

    • Self-Validating Controls:

      • Positive Control: Ketoconazole (a known potent imidazole-based CYP3A4 inhibitor) to validate assay sensitivity.

      • Vehicle Control: 0.1% DMSO to establish 100% baseline enzyme activity.

      • Background Control: Buffer + substrate without HLMs to subtract auto-fluorescence.

    • Initiation & Detection: Initiate the reaction by adding the cofactor NADPH (1 mM). Incubate at 37°C for 30 minutes. Measure fluorescence (Ex/Em = 530/590 nm).

    • Data Integrity Check: Calculate the Z'-factor using the positive and vehicle controls. A Z'-factor > 0.5 mathematically validates the assay's robustness before proceeding to IC50 calculation.

Protocol B: In Vitro Hepatotoxicity Screening (HepG2 Cell Line)
  • Causality & Rationale: Morpholine ring oxidation occurs primarily in the liver. Utilizing the HepG2 cell line—which retains partial hepatic metabolic competence—allows researchers to detect toxicities arising from reactive Phase I metabolites, rather than just the parent compound.

  • Step-by-Step Methodology:

    • Cell Culture: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

    • Compound Exposure: Treat cells with a concentration gradient of the compound (1 µM to 500 µM) for 48 hours.

    • Self-Validating Controls:

      • Positive Control: Chlorpromazine (a known hepatotoxin) to confirm the cell line's sensitivity to metabolic toxins.

      • Vehicle Control: Untreated cells with equivalent DMSO concentration to establish 100% viability.

    • Viability Quantification: Add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo®). The lysis of cells and subsequent luminescence provides a direct, quantitative measure of metabolically active cells.

    • Analysis: Normalize luminescence against the vehicle control. Generate a dose-response curve using non-linear regression to determine the CC50 (Cytotoxic Concentration 50%).

Conclusion

While 3-((1H-Imidazol-4-yl)methyl)morpholine is a highly valuable building block in medicinal chemistry, its dual-moiety structure demands rigorous safety profiling. By understanding the mechanistic liabilities of the imidazole and morpholine rings—namely CYP450 inhibition and potential nitrosamine formation—researchers can design safer handling protocols and more accurate preclinical screening workflows.

References

  • Hairui Chemical Registry. "3-((1h-Imidazol-4-yl)methyl)morpholine_1273577-41-5." Hairui Chemical. [Link]

  • ChemScene Safety Data. "3-((1h-Imidazol-4-yl)methyl)morpholine Safety Data." Chemikart.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8982, Morpholine." PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 795, Imidazole." PubChem.[Link]

  • OECD. "OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects." Organisation for Economic Co-operation and Development. [Link]

Protocols & Analytical Methods

Method

Application Note: 3-((1H-Imidazol-4-yl)methyl)morpholine as a Versatile Chemical Building Block in Drug Discovery

Executive Summary 3-((1H-Imidazol-4-yl)methyl)morpholine (CAS: 1273577-41-5) is a highly versatile, bifunctional chemical building block designed for advanced drug discovery and molecular synthesis[1][2]. By covalently l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-((1H-Imidazol-4-yl)methyl)morpholine (CAS: 1273577-41-5) is a highly versatile, bifunctional chemical building block designed for advanced drug discovery and molecular synthesis[1][2]. By covalently linking a hydrophilic morpholine ring with an aromatic, amphoteric imidazole heterocycle via a methylene bridge, this scaffold provides medicinal chemists with a dual-action pharmacophore[3]. It is particularly valuable in the development of kinase inhibitors, antimicrobial agents, and G-protein-coupled receptor (GPCR) ligands[3][4]. The secondary amine of the morpholine ring serves as an ideal vector for late-stage functionalization, while the imidazole moiety ensures robust target engagement through hydrogen bonding or metal coordination[5][6].

Physicochemical Profiling & Structural Rationale

To effectively integrate this building block into a synthetic pipeline, it is crucial to understand its baseline physicochemical properties and the structural rationale behind its use.

Quantitative Data Summary
PropertyValue
Chemical Name 3-((1H-Imidazol-4-yl)methyl)morpholine
CAS Registry Number 1273577-41-5[1][2]
Molecular Formula C8H13N3O[2]
Molecular Weight 167.21 g/mol
Commercial Purity Standard ≥ 95%[1]
Key Functional Groups Secondary Amine (Morpholine), Amphoteric Heterocycle (Imidazole)
Causality in Drug Design
  • The Morpholine Advantage: Morpholine is a privileged solubilizing moiety. Its incorporation into lipophilic core structures predictably lowers the partition coefficient (LogP), thereby enhancing aqueous solubility, metabolic stability, and oral bioavailability[5]. The oxygen atom acts as a weak hydrogen bond acceptor, while the secondary nitrogen provides a highly reactive nucleophilic center for amidation, alkylation, or Buchwald-Hartwig cross-coupling.

  • The Imidazole Advantage: The 1H-imidazole ring is capable of acting simultaneously as a hydrogen bond donor (N-H) and acceptor (C=N)[5]. In kinase inhibitor design, the imidazole ring frequently serves as a hinge-binding motif, forming critical bidentate hydrogen bonds with the peptide backbone of the kinase hinge region (e.g., interacting with Met109 in p38 MAP kinase or equivalent residues in EGFR/VEGFR)[4][6]. Furthermore, its electron-rich nature allows it to coordinate with metal ions in metalloenzymes (e.g., matrix metalloproteinases)[3].

Experimental Protocols: Synthetic Integration Workflows

The following protocols detail self-validating methodologies for functionalizing the secondary amine of the morpholine ring. These workflows are designed to maximize yield while preserving the integrity of the unprotected imidazole ring.

Protocol A: Amidation of the Morpholine Secondary Amine (Late-Stage Functionalization)

Objective: To couple 3-((1H-imidazol-4-yl)methyl)morpholine with an aryl carboxylic acid to generate a targeted kinase inhibitor library. Causality & Logic: HATU is selected as the coupling reagent because it efficiently activates sterically hindered carboxylic acids and drives the reaction to completion rapidly, minimizing epimerization. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the morpholine hydrochloride salt (if applicable) and neutralize the generated acid without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of the target aryl carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of DIPEA to the solution and stir for 5 minutes at room temperature (20–25 °C).

  • Coupling Reagent: Add 1.2 equivalents of HATU. Stir the mixture for 15–20 minutes to allow the formation of the active OAT ester.

  • Amine Addition: Add 1.1 equivalents of 3-((1H-imidazol-4-yl)methyl)morpholine[1]. Stir the reaction mixture at room temperature for 2–4 hours. Monitor reaction progress via LC-MS until the active ester is fully consumed.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via reverse-phase preparative HPLC or silica gel chromatography using a Dichloromethane/Methanol (DCM/MeOH) gradient.

Protocol B: Reductive Amination (N-Alkylation)

Objective: To synthesize N-alkylated derivatives for probing solvent-exposed regions of target proteins. Causality & Logic: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is mild enough to avoid reducing the starting aldehyde but highly efficient at reducing the transient iminium ion formed between the morpholine nitrogen and the aldehyde. 1,2-Dichloroethane (DCE) is used as the solvent to stabilize the iminium intermediate.

Step-by-Step Methodology:

  • Imine Formation: Combine 1.0 equivalent of 3-((1H-imidazol-4-yl)methyl)morpholine and 1.0 equivalent of the target aldehyde in anhydrous DCE (0.2 M).

  • Catalysis: Add 1–2 drops of glacial acetic acid to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add 1.5 equivalents of STAB portion-wise to the mixture to prevent rapid exothermic degradation.

  • Reaction: Stir the suspension at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract the aqueous phase with DCM.

  • Purification: Dry the organic layer over MgSO4, concentrate, and purify via flash chromatography.

Mechanistic Visualization

G Compound 3-((1H-Imidazol-4-yl)methyl)morpholine Derivative Imidazole Imidazole Moiety Compound->Imidazole Pharmacophore 1 Morpholine Morpholine Moiety Compound->Morpholine Pharmacophore 2 Hinge Kinase Hinge Region (e.g., Met109) Imidazole->Hinge Hydrogen Bonding (Donor/Acceptor) Solvent Solvent-Exposed Region Morpholine->Solvent Vector Extension PK Improved Solubility & PK Morpholine->PK Modulates LogP

Figure 1: Dual-pharmacophore rationale of 3-((1H-Imidazol-4-yl)methyl)morpholine in kinase inhibitor design.

References

  • Ali, M. et al. "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies". Pharmaceuticals (Basel). URL:[Link]

  • MDPI. "Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases". Molecules. URL:[Link]

  • ACS Publications. "Tetrasubstituted Imidazole Inhibitors of Cytokine Release: Probing Substituents in the N-1 Position". Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Preclinical In Vivo Dosing and Administration Protocols for 3-((1H-Imidazol-4-yl)methyl)morpholine

Pharmacological Rationale & Structural Causality 3-((1H-Imidazol-4-yl)methyl)morpholine (CAS: 1273577-41-5) is a highly versatile Mannich base that integrates an imidazole ring with a morpholine moiety (1[1]). In preclin...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Structural Causality

3-((1H-Imidazol-4-yl)methyl)morpholine (CAS: 1273577-41-5) is a highly versatile Mannich base that integrates an imidazole ring with a morpholine moiety (1[1]). In preclinical drug development, this specific structural combination is strategically deployed for two primary reasons:

  • Target Engagement (The Imidazole Core): The nitrogen atoms within the imidazole ring act as potent hydrogen bond acceptors/donors and metal-coordinating centers. This makes the scaffold highly effective at binding the hinge regions of receptor tyrosine kinases (e.g., EGFR) in anticancer models (2[2]), as well as coordinating with metalloenzymes in antimicrobial/antifungal paradigms (3[3]).

  • Pharmacokinetic Optimization (The Morpholine Moiety): The basic nature of the morpholine ring (pKa ~8.3) allows for facile salt formation, drastically improving aqueous solubility. Furthermore, morpholine enhances lipophilicity just enough to facilitate excellent oral bioavailability and blood-brain barrier (BBB) penetration, making it an ideal candidate for systemic in vivo dosing (4[4]).

In Vivo Experimental Workflow

The following diagram illustrates the logical progression of a standard pharmacokinetic and pharmacodynamic (PK/PD) evaluation for this compound.

G Compound 3-((1H-Imidazol-4-yl) methyl)morpholine (API) Formulation Vehicle Formulation (Saline / 5% DMSO) Compound->Formulation IV Intravenous (IV) 1-5 mg/kg Formulation->IV PO Oral Gavage (PO) 10-50 mg/kg Formulation->PO Blood Plasma PK Sampling (0.25 - 24 h) IV->Blood PO->Blood Tissue Tissue Distribution (Brain, Liver, Tumor) Blood->Tissue Efficacy Efficacy Readout (Tumor Vol / CFU) Tissue->Efficacy

In vivo PK/PD experimental workflow for imidazole-morpholine derivatives.

Physicochemical Profiling & Quantitative Dosing Parameters

To establish a self-validating protocol, the formulation must guarantee complete dissolution. Injecting a suspension intravenously can cause fatal pulmonary embolisms in murine models. Because 3-((1H-Imidazol-4-yl)methyl)morpholine is a free base, we utilize a co-solvent system to disrupt the crystal lattice energy (via DMSO) and prevent precipitation in the aqueous bloodstream (via Tween 80).

Recommended PK Dosing Parameters (Murine Model: C57BL/6 or BALB/c)
ParameterIntravenous (IV) AdministrationOral Gavage (PO) Administration
Target Dose 1.0 – 5.0 mg/kg10.0 – 50.0 mg/kg
Optimal Vehicle 5% DMSO + 10% Tween 80 + 85% Saline0.5% Methylcellulose (MC) in diH₂O
Dosing Volume 5 mL/kg (Max 10 mL/kg)10 mL/kg
Equipment 27G – 30G sterile syringe20G – 22G bulb-tipped gavage needle
PK Sampling (Blood) 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours0.25, 0.5, 1, 2, 4, 8, 12, 24 hours
Fasting Requirement Not requiredFasted 12h prior; feed 4h post-dose

Step-by-Step Administration Methodologies

Protocol A: Intravenous (IV) Tail Vein Administration

Causality: IV administration bypasses first-pass metabolism, providing the C0​ (initial concentration) and AUCIV​ required to calculate absolute oral bioavailability ( %F ) and systemic clearance ( Cl ).

  • Formulation Preparation (Self-Validating System):

    • Weigh the required mass of 3-((1H-Imidazol-4-yl)methyl)morpholine.

    • Add 5% (v/v) cell-culture grade DMSO. Vortex until completely dissolved (visual confirmation of a clear solution is your first validation checkpoint).

    • Add 10% (v/v) Tween 80. Vortex vigorously.

    • Slowly add 85% (v/v) sterile 0.9% NaCl (Saline) dropwise while continuously vortexing.

    • Validation Checkpoint: Hold the tube to the light. If any cloudiness or micro-precipitation occurs, the formulation has failed and must be discarded. Do not inject suspensions IV.

  • Animal Preparation:

    • Place the mouse in a ventilated restrainer.

    • Warm the tail using a heat lamp (3-5 minutes) or warm water compress to induce vasodilation of the lateral tail veins.

  • Injection Execution:

    • Swab the tail with 70% ethanol.

    • Insert a 28G needle, bevel up, at a shallow angle (approx. 10-15 degrees) into the lateral tail vein, starting at the distal third of the tail.

    • Inject the calculated volume (e.g., 100 µL for a 20g mouse) smoothly over 3-5 seconds.

    • Validation Checkpoint: The vein should clear (blanch) as the fluid enters. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Stop immediately and try a site proximal to the initial attempt.

  • Post-Injection: Apply gentle pressure with sterile gauze to achieve hemostasis.

Protocol B: Oral Gavage (PO) Administration

Causality: Oral dosing evaluates the compound's ability to survive the acidic gastric environment, cross the intestinal epithelium, and survive hepatic first-pass metabolism—critical for developing systemic antimicrobial or anticancer therapies (2[2]).

  • Formulation Preparation:

    • For PO dosing, suspensions are acceptable. Suspend the compound in 0.5% Methylcellulose. Homogenize using a probe sonicator or mortar/pestle until a uniform suspension is achieved.

  • Animal Preparation:

    • Grasp the mouse by the loose skin at the scruff of the neck, securing the tail against the base of the palm. The head and neck must be immobilized in a straight vertical line to align the esophagus.

  • Administration Execution:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the depth of the stomach.

    • Introduce the bulb-tipped gavage needle into the diastema (gap between incisors and molars).

    • Gently slide the needle over the tongue and down the esophagus. Do not force it. The needle should drop smoothly into the stomach.

    • Administer the dose (e.g., 200 µL for a 20g mouse).

    • Validation Checkpoint: If the animal struggles violently, gasps, or if fluid appears at the nares, the needle may be in the trachea. Withdraw immediately. A correct gavage is entirely smooth and elicits minimal distress.

Translation to Efficacy Models

Once the PK profile is established, 3-((1H-Imidazol-4-yl)methyl)morpholine derivatives are typically advanced to pharmacodynamic (PD) models.

  • Anticancer Xenografts: For evaluating EGFR inhibition, mice are inoculated subcutaneously with human cancer cell lines (e.g., A549 or MCF-7). Dosing typically begins when tumors reach ~100 mm³. Efficacy is validated by measuring tumor volume reduction (TGI%) over 14-28 days (2[2]).

  • Systemic Antimicrobial Models: For evaluating antibacterial properties, mice are subjected to an acute lethal infection model (e.g., intraperitoneal injection of E. coli or S. aureus). The compound is administered 1-hour post-infection, and efficacy is measured via survival rates and Colony Forming Unit (CFU) reduction in target organs (3[3]).

References

  • MDPI. "Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases." International Journal of Molecular Sciences. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety." Pharmaceuticals. Available at:[Link]

  • Taylor & Francis. "Imidazoles in medicine: a review of its pharmacological and therapeutic applications." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Sources

Method

The Untapped Potential of 3-((1H-Imidazol-4-yl)methyl)morpholine in Organocatalysis: A Guide to Exploration

Introduction: A Molecule of Bimodal Potential The heterocyclic compound 3-((1H-Imidazol-4-yl)methyl)morpholine is a fascinating molecular architecture, wedding two moieties of profound significance in both medicinal and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Molecule of Bimodal Potential

The heterocyclic compound 3-((1H-Imidazol-4-yl)methyl)morpholine is a fascinating molecular architecture, wedding two moieties of profound significance in both medicinal and synthetic chemistry.[1][2] Primarily synthesized via Mannich-type reactions, its exploration has largely been channeled towards its promise as an antimicrobial agent.[1] However, a deeper analysis of its structure reveals a compelling, yet underexplored, potential as a bifunctional organocatalyst. The imidazole ring, a cornerstone of enzymatic catalysis through the amino acid histidine, offers a site for proton modulation and nucleophilic activation.[3] Concurrently, the morpholine unit, a well-established secondary amine, is a classic scaffold for enamine-based catalysis.[4]

This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It moves beyond the established biological profile of 3-((1H-Imidazol-4-yl)methyl)morpholine to illuminate its latent catalytic capabilities. We will dissect the catalytic promise inherent in its constituent parts and propose a series of application notes and hypothetical protocols to serve as a foundational roadmap for its investigation in organic synthesis.

Deconstructing the Catalytic Dyad: Imidazole and Morpholine

The catalytic potential of 3-((1H-Imidazol-4-yl)methyl)morpholine is best understood by examining the established catalytic roles of its two core components.

The Imidazole Moiety: A Hub of Proton Transfer and Nucleophilicity

The imidazole ring is a versatile catalytic entity. Its unique electronic structure allows it to act as:

  • A Nucleophilic Catalyst: The lone pair on the sp2-hybridized nitrogen can initiate reactions, most notably in acyl transfer processes.

  • A General Base/Acid: The ability to accept and donate protons is central to its role in mimicking the function of histidine residues in enzymes, facilitating a wide range of reactions.[3]

  • A Brønsted Acid/Base Co-catalyst: In conjunction with other functional groups, it can participate in concerted catalytic cycles.

This functionality suggests that 3-((1H-Imidazol-4-yl)methyl)morpholine could be a candidate for catalyzing reactions such as ester hydrolysis, transesterification, and as a co-catalyst in reactions requiring precise proton management.

The Morpholine Moiety: A Workhorse of Enamine Catalysis

Secondary amines, including morpholine, are the linchpin of enamine catalysis. The reaction of a carbonyl compound with the morpholine nitrogen generates a nucleophilic enamine intermediate, which can then participate in a variety of stereoselective transformations.[4] While morpholine-derived enamines are known to be less reactive than their pyrrolidine counterparts, their unique steric and electronic properties can offer advantages in specific applications.[4]

This points to the potential of 3-((1H-Imidazol-4-yl)methyl)morpholine to catalyze key C-C bond-forming reactions, including:

  • Michael Additions: The addition of aldehydes or ketones to α,β-unsaturated carbonyls.

  • Aldol Reactions: The reaction between two carbonyl compounds.

  • Mannich Reactions: A three-component reaction between an aldehyde, an amine, and a carbonyl compound.

Synergistic Catalysis: A Bifunctional Hypothesis

The true promise of 3-((1H-Imidazol-4-yl)methyl)morpholine lies in the potential for synergistic, bifunctional catalysis. The imidazole and morpholine moieties are positioned in a manner that could allow for a concerted mechanism, where one group activates the nucleophile while the other activates the electrophile.

For instance, in a Michael addition of an aldehyde to a nitroolefin, the morpholine nitrogen could form an enamine with the aldehyde, increasing its nucleophilicity. Simultaneously, the imidazole ring could act as a Brønsted acid, activating the nitroolefin electrophile through hydrogen bonding. This dual activation pathway could lead to enhanced reactivity and stereoselectivity.

Bifunctional Catalysis Hypothesis cluster_0 Catalyst: 3-((1H-Imidazol-4-yl)methyl)morpholine cluster_1 Reactants cluster_2 Reaction Pathway catalyst Imidazole-Morpholine Catalyst morpholine Morpholine Moiety (Enamine Formation) catalyst->morpholine Forms Enamine imidazole Imidazole Moiety (Brønsted Acid/Base) catalyst->imidazole Proton Modulation aldehyde Aldehyde morpholine->aldehyde Reacts with nitroolefin Nitroolefin imidazole->nitroolefin Activates enamine Enamine Intermediate aldehyde->enamine activated_nitroolefin Activated Nitroolefin (H-Bonded) nitroolefin->activated_nitroolefin transition_state Transition State enamine->transition_state activated_nitroolefin->transition_state product Michael Adduct transition_state->product

Figure 1: Proposed bifunctional catalytic cycle for a Michael addition.

Application Note 1: Screening for Catalytic Activity in the Michael Addition

Objective: To establish a baseline for the catalytic activity of 3-((1H-Imidazol-4-yl)methyl)morpholine in the Michael addition of an aldehyde to a nitroolefin.

Rationale: This reaction is a benchmark for enamine catalysis and will provide a clear indication of the catalyst's potential.[4]

Materials:

  • 3-((1H-Imidazol-4-yl)methyl)morpholine (catalyst)

  • Propanal (nucleophile)

  • trans-β-Nitrostyrene (electrophile)

  • Solvents: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Acetonitrile (MeCN)

  • Internal standard (e.g., dodecane) for GC analysis

  • Anhydrous sodium sulfate

Screening Protocol:

  • Catalyst Loading: In a series of vials, add trans-β-nitrostyrene (0.5 mmol) and the chosen solvent (1.0 mL). Add varying amounts of 3-((1H-Imidazol-4-yl)methyl)morpholine (1 mol%, 5 mol%, 10 mol%, 20 mol%).

  • Reaction Initiation: Add propanal (1.5 mmol, 3 equivalents) to each vial.

  • Reaction Monitoring: Stir the reactions at room temperature. Take aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h), quench with a saturated aqueous solution of ammonium chloride, extract with diethyl ether, dry over anhydrous sodium sulfate, and analyze by GC to determine conversion.

  • Solvent Screen: Using the optimal catalyst loading determined in the previous step, repeat the reaction in different solvents (DCM, Toluene, THF, MeCN) to assess the effect of the reaction medium.

  • Temperature Study: Conduct the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C) to understand the thermodynamic profile.

Data Analysis:

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)
1DCM2524
5DCM2524
10DCM2524
20DCM2524
OptimalToluene2524
OptimalTHF2524
OptimalMeCN2524
OptimalOptimal024
OptimalOptimal4024

Table 1: Example data table for screening experiments.

Hypothetical Protocol: Asymmetric Michael Addition

Objective: To explore the potential for stereoselective catalysis using a chiral variant of the catalyst. While 3-((1H-Imidazol-4-yl)methyl)morpholine is achiral, this protocol serves as a template for future development with chiral derivatives.

General Procedure:

  • To a stirred solution of trans-β-nitrostyrene (0.25 mmol) in the optimized solvent (0.5 mL) at the optimized temperature, add the chiral catalyst (0.025 mmol, 10 mol%).

  • Add the aldehyde (0.75 mmol, 3.0 equivalents) dropwise over 5 minutes.

  • Stir the reaction mixture for the optimized reaction time.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Experimental_Workflow start Start: Hypothesis Formulation synthesis Synthesize or Procure 3-((1H-Imidazol-4-yl)methyl)morpholine start->synthesis screening Catalytic Activity Screening (Michael Addition Test Reaction) synthesis->screening optimization Optimization of Reaction Conditions (Catalyst Loading, Solvent, Temperature) screening->optimization substrate_scope Substrate Scope Evaluation optimization->substrate_scope mechanistic_studies Mechanistic Studies (Kinetics, Intermediates) substrate_scope->mechanistic_studies chiral_development Design and Synthesis of Chiral Derivatives mechanistic_studies->chiral_development asymmetric_catalysis Asymmetric Catalysis Studies chiral_development->asymmetric_catalysis end End: Publication/Application asymmetric_catalysis->end

Figure 2: Workflow for investigating the catalytic potential of 3-((1H-Imidazol-4-yl)methyl)morpholine.

Conclusion and Future Outlook

While the direct catalytic applications of 3-((1H-Imidazol-4-yl)methyl)morpholine are yet to be reported in the literature, its molecular structure presents a compelling case for its investigation as a novel organocatalyst. The confluence of the imidazole and morpholine moieties offers the potential for unique reactivity and even bifunctional catalysis. The protocols and workflows outlined in this guide are intended to provide a robust starting point for researchers to unlock this latent potential. Future work should focus not only on screening for activity in a broader range of reactions but also on the design and synthesis of chiral derivatives to explore its utility in asymmetric synthesis. The journey to understanding the full catalytic capabilities of this molecule is just beginning, and it promises to be a rewarding area of scientific inquiry.

References

  • EvitaChem. 3-((1H-Imidazol-4-yl)methyl)morpholine.
  • Frontiers. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). Available from: [Link]

  • PMC. Cholinesterase-like organocatalysis by imidazole and imidazole-bearing molecules. (2017). Available from: [Link]

  • PubMed. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). Available from: [Link]

  • PMC. 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. (2016). Available from: [Link]

  • WJPPS. Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. (2018). Available from: [Link]

  • RSC Publishing. Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. Available from: [Link]

  • Semantic Scholar. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]

  • ResearchGate. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). Available from: [Link]

  • Beilstein Journals. Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). Available from: [Link]

  • PMC. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. (2023). Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024). Available from: [Link]

  • ACS Publications. Aminomethylation of Imidazoheterocycles with Morpholine. (2017). Available from: [Link]

  • Digital Repository. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • Beilstein Journals. 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Available from: [Link]

  • Lidsen. Catalysis Research Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biolo. (2023). Available from: [Link]

  • RSC Publishing. Catalytic asymmetric chemoselective 1,3-dipolar cycloadditions of an azomethine ylide with isatin-derived imines: diastereo- and enantioselective construction of a spiro[imidazolidine-2,3′-oxindole] framework. Available from: [Link]

  • PMC. Recent advances in the synthesis of highly substituted imidazolidines. Available from: [Link]

  • ResearchGate. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Available from: [Link]

  • Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review. Available from: [Link]

  • Organic Chemistry Portal. Thiomorpholine synthesis. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 3-((1H-Imidazol-4-yl)methyl)morpholine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with 3-((1H-Imidazol-4-yl)methyl)morpholine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with 3-((1H-Imidazol-4-yl)methyl)morpholine . While this Mannich base possesses polar functional groups that theoretically support aqueous interaction[1], achieving the high aqueous solubility required for in vivo dosing or high-throughput in vitro screening often presents a significant bottleneck.

Below, you will find mechanistic explanations, troubleshooting FAQs, and validated protocols to overcome solubility limitations and ensure robust experimental design.

Mechanistic Overview: The Causality of Solubility

To manipulate the solubility of 3-((1H-Imidazol-4-yl)methyl)morpholine, we must first understand its ionization behavior. The molecule contains two distinct basic centers:

  • The Morpholine Ring: A secondary amine with a2[2][3].

  • The Imidazole Ring: A heteroaromatic system with a4[4].

The pH-Solubility Challenge: At physiological pH (7.4), the morpholine nitrogen is predominantly protonated (cationic), but the imidazole nitrogen is mostly deprotonated (neutral free base). This partial ionization state reduces the molecule's overall polarity compared to its fully protonated form. Furthermore, the neutral imidazole moiety can act as both a hydrogen bond donor (N-H) and acceptor (N:), promoting strong intermolecular hydrogen bonding and stable crystal lattice formation, which resists dissolution in water.

To exponentially increase aqueous solubility, we must disrupt this lattice and maximize ion-dipole interactions with the solvent.

Decision Matrix: Selecting a Solubilization Strategy

SolubilityWorkflow Start Solubility Issue: 3-((1H-Imidazol-4-yl)methyl)morpholine CheckAssay What is the target application? Start->CheckAssay InVitro In Vitro Cell Assay (Strict pH 7.4) CheckAssay->InVitro InVivo In Vivo Dosing / PK (Flexible pH/Excipients) CheckAssay->InVivo Cosolvent Use Co-solvents (e.g., 0.1% DMSO) InVitro->Cosolvent Low Dose (<10 µM) Cyclodextrin Use HP-β-CD (Inclusion Complex) InVitro->Cyclodextrin High Dose (>10 µM) SaltForm Salt Formation (HCl, Mesylate) InVivo->SaltForm Solid State Isolation LowPH pH Adjustment (Buffer to pH 4.5-5.5) InVivo->LowPH Liquid Formulation (IV/PO) Formulation Surfactant/PEG (e.g., Tween 80) InVivo->Formulation Lipid/Micelle Delivery

Figure 1: Decision workflow for selecting a solubilization strategy based on assay constraints.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates when diluted into cell culture media (pH 7.4). Why does this happen and how do I fix it?

Root Cause: You are likely preparing a highly concentrated stock in DMSO and diluting it directly into a neutral pH buffer. As the DMSO diffuses into the bulk aqueous phase, the local concentration of the free base exceeds its thermodynamic solubility limit at pH 7.4, causing it to "crash out" or form a colloidal suspension. Solution: Utilize a step-down dilution method or complex the molecule with a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin) prior to media introduction. Cyclodextrins form a hydrophilic shell around the lipophilic morpholine-methylene backbone, keeping the molecule solvated without altering the bulk pH.

Q2: I need to dose mice intravenously (IV) at 10 mg/kg. The free base won't dissolve in saline. What is the best vehicle?

Root Cause: Normal saline (0.9% NaCl) has a pH of ~5.5 but lacks buffering capacity. The basic nature of the morpholine ring[3] will drive the pH up upon addition, pushing the molecule back into its poorly soluble free-base form. Solution: Formulate the compound in situ as a di-cationic salt by lowering the vehicle pH to 4.5 using a citrate buffer or dilute HCl. At pH 4.5, both the morpholine (pKa ~8.4) and imidazole (pKa ~7.0)[2][4] are fully protonated, maximizing solubility.

Validated Experimental Protocols

Protocol A: In Situ Di-Hydrochloride Salt Formation (For In Vivo Dosing)

This protocol creates a self-validating system: complete dissolution and a stable pH reading confirm the successful protonation of both basic centers.

Materials:

  • 3-((1H-Imidazol-4-yl)methyl)morpholine (Free base)

  • Sterile Water for Injection (WFI)

  • 1.0 N Hydrochloric Acid (HCl)

  • 0.22 µm PES Syringe Filter

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of the free base into a sterile glass vial.

  • Suspension: Add WFI equivalent to 80% of your final target volume. The compound will form a cloudy suspension.

  • Titration (The Critical Step): Insert a calibrated micro-pH probe. While stirring continuously at 300 RPM, add 1.0 N HCl dropwise.

  • Observation & Causality: As the pH drops below 7.0, the imidazole ring begins to protonate. As it drops below 5.5, the suspension will rapidly clear. This optical clearing is the physical validation that the di-cationic species has formed.

  • Equilibration: Adjust the final pH to exactly 4.5. Stir for 10 minutes to ensure no micro-crystals remain.

  • Volume Adjustment: QS (quantum satis) to the final volume with WFI.

  • Sterilization: Filter the clear solution through a 0.22 µm PES membrane into a sterile dosing vial.

Protocol B: Cyclodextrin Inclusion Complexation (For In Vitro Assays at pH 7.4)

Use this protocol when pH adjustment is biologically prohibited.

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • 50 mM Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in PBS (pH 7.4). Stir until completely transparent.

  • Drug Addition: Add the 3-((1H-Imidazol-4-yl)methyl)morpholine powder directly to the cyclodextrin vehicle.

  • Mechanical Disruption: Vortex vigorously for 5 minutes to break up macroscopic aggregates.

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath at 25°C for 30 minutes. The ultrasonic energy facilitates the entry of the hydrophobic molecular domains into the non-polar cavity of the cyclodextrin torus.

  • Validation: Centrifuge the sample at 10,000 x g for 10 minutes. A lack of a pellet validates complete inclusion and solubilization. If a pellet forms, the saturation limit of the complex has been reached; collect the supernatant and quantify the dissolved fraction via HPLC-UV.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements utilizing the strategies outlined in this guide.

Solubilization StrategyVehicle CompositionTarget pHExpected Solubility LimitPrimary Mechanism of Action
Baseline (Control) 50 mM PBS7.4Low (< 1 mg/mL)Intrinsic solubility of the free base.
pH Adjustment WFI + 1.0 N HCl4.5High (> 50 mg/mL)Di-cationic protonation (Morpholine & Imidazole).
Complexation 20% HP-β-CD in PBS7.4Moderate (~10-20 mg/mL)Hydrophobic encapsulation of the morpholine linker.
Co-solvency 10% DMSO / 90% PBS7.4Low-Moderate (~2-5 mg/mL)Reduction of solvent dielectric constant.
Micellar 5% Tween 80 in Saline6.5Moderate (~5-10 mg/mL)Surfactant micelle encapsulation.

Table 1: Comparative efficacy of solubilization strategies for 3-((1H-Imidazol-4-yl)methyl)morpholine.

References

  • "3-((1H-Imidazol-4-yl)methyl)morpholine - EvitaChem" , EvitaChem. 1

  • "Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA" , National Institutes of Health (NIH). 4

  • "Mechanistic basis for 2-aminopurine quenching by morpholine- and piperazine-based Good's buffers" , ResearchGate. 2

  • "Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids" , Digital CSIC.3

Sources

Optimization

optimizing HPLC retention time for 3-((1H-Imidazol-4-yl)methyl)morpholine analysis

Technical Support Center: HPLC Retention Optimization for 3-((1H-Imidazol-4-yl)methyl)morpholine Welcome to the Technical Support Center for the chromatographic analysis of 3-((1H-Imidazol-4-yl)methyl)morpholine. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Retention Optimization for 3-((1H-Imidazol-4-yl)methyl)morpholine

Welcome to the Technical Support Center for the chromatographic analysis of 3-((1H-Imidazol-4-yl)methyl)morpholine. This guide is engineered for analytical scientists and drug development professionals facing retention, selectivity, and peak shape challenges with this highly polar, basic bis-heterocycle.

Physicochemical Profiling & Causality

To control chromatographic retention, we must first understand the molecular mechanics of the analyte. 3-((1H-Imidazol-4-yl)methyl)morpholine contains two distinct ionizable centers:

  • Imidazole ring: pKa ~ 6.4–7.0[1].

  • Morpholine ring: pKa ~ 8.3–9.0[2].

Under standard acidic reversed-phase (RP) conditions (e.g., 0.1% Formic Acid, pH ~2.7), both basic nitrogens are heavily protonated. The resulting di-cationic species is extremely hydrophilic, leading to near-void volume elution and severe peak tailing due to secondary electrostatic interactions with residual silanols on silica-based columns.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My compound elutes at the void volume ( t0​ ) on a standard C18 column using 0.1% TFA. How can I increase retention? A: At pH 2, your analyte is doubly protonated and highly polar. You have two scientifically validated, self-validating options to force retention:

  • Shift to High-pH Reversed-Phase: Increase the mobile phase pH to ~10.5. This deprotonates both the imidazole and morpholine rings, rendering the molecule neutral and significantly increasing its hydrophobicity and retention on a C18 stationary phase. Critical Requirement: You must use a hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH) designed to withstand high pH without hydrolytic dissolution[3].

  • Switch to HILIC Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase (>70% Acetonitrile). Polar, protonated basic compounds partition into a water-enriched layer on the stationary phase, providing excellent retention where RP-HPLC fails[4].

Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). What is the mechanistic cause and the fix? A: Peak tailing for basic compounds is classically caused by secondary cation-exchange interactions between the protonated amines (morpholine/imidazole) and ionized, unendcapped silanols ( SiO− ) on the silica surface. Fix: Operating at a high pH (>10) neutralizes the analyte, completely bypassing the cation-exchange tailing mechanism and yielding sharp, symmetrical peaks[5]. If you must use low-pH RP-HPLC, ensure the buffer concentration is adequate (e.g., 10-20 mM) to mask silanol interactions.

Q3: Why does retention time drift between injections when using a neutral pH (pH 7.0) buffer? A: Operating near the pKa of the analyte is a fundamental chromatographic error. At pH 7.0, the imidazole ring (pKa ~6.5) is in a state of partial ionization[1]. Micro-fluctuations in the mobile phase pH or local pH changes at the column surface will drastically alter the ionization ratio, causing retention time instability. Self-Validating Protocol: Always buffer the mobile phase at least 2 pH units away from the analyte's pKa (i.e., < pH 4.5 or > pH 10.5) to ensure a single, robust ionization state[6].

Section 2: High-pH Reversed-Phase Workflow

When analyzing 3-((1H-Imidazol-4-yl)methyl)morpholine, high-pH RP-HPLC is often the most robust approach, converting the polar di-cation into a hydrophobic neutral molecule.

Table 1: Optimized High-pH RP-HPLC Parameters

ParameterSpecification / ConditionCausality & Rationale
Column Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm)Ethylene Bridged Hybrid (BEH) particles resist base particle dissolution at pH > 10[5].
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.5Ensures both imidazole and morpholine rings are fully deprotonated (neutral).
Mobile Phase B Acetonitrile (100%)Lower viscosity than methanol; provides sharper peaks and better mass transfer.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm internal diameter columns.
Column Temp 40 °CReduces mobile phase viscosity and improves peak symmetry.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water. Titrate with concentrated Ammonium Hydroxide (~28-30%) until the pH reaches exactly 10.5. Filter through a 0.2 µm nylon membrane.

  • System Equilibration: Purge the LC system with Mobile Phase A and B. Equilibrate the BEH C18 column with 5% B for at least 20 column volumes to ensure the stationary phase is fully saturated with the basic buffer.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 8 minutes. The neutral 3-((1H-Imidazol-4-yl)methyl)morpholine will partition effectively into the C18 phase.

  • Wash and Storage: Post-analysis, flush the column with 90% B to remove strongly retained hydrophobic impurities.

HighPH_Workflow Start Sample: 3-((1H-Imidazol-4-yl)methyl)morpholine Buffer Prepare 10 mM NH4HCO3 Adjust to pH 10.5 Start->Buffer State Analyte State: Neutral (Deprotonated) Buffer->State pH > pKa + 2 Column Inject onto BEH C18 Column (High pH Stable) State->Column Elution Hydrophobic Partitioning (Strong Retention & Sharp Peaks) Column->Elution Gradient Elution

Logical workflow for High-pH Reversed-Phase HPLC optimization.

Section 3: HILIC Workflow

If mass spectrometry (MS) sensitivity is paramount, HILIC is the superior choice. The highly organic mobile phase enhances electrospray ionization (ESI) desolvation efficiency, often yielding a 10- to 20-fold increase in sensitivity for polar basic compounds[7].

Table 2: Optimized HILIC Parameters

ParameterSpecification / ConditionCausality & Rationale
Column BEH Amide or Bare SilicaProvides a highly polar surface to hold the stagnant water layer required for partitioning[8].
Mobile Phase A 100 mM Ammonium Formate, pH 3.0 (Aqueous)High buffer concentration is critical to disrupt secondary ionic interactions in HILIC[4].
Mobile Phase B Acetonitrile (100%)Acts as the weak solvent in HILIC.
Isocratic Elution 85% B / 15% AMaintains the water-enriched layer on the stationary phase.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a concentrated 100 mM Ammonium Formate buffer in water, adjusted to pH 3.0 with formic acid. Self-Validating Check: In HILIC, the buffer concentration in the aqueous portion must be high because it will be diluted by the organic modifier (e.g., 15% A yields a final on-column concentration of 15 mM).

  • Sample Diluent Matching: Dissolve the sample in a diluent matching the starting mobile phase (e.g., 85% Acetonitrile). Injecting a highly aqueous sample into a HILIC system will disrupt the stationary water layer and cause peak distortion/splitting.

  • Equilibration: HILIC columns require significantly longer equilibration times than RP columns. Flush with the starting mobile phase for at least 40-50 column volumes to establish the dynamic water layer[9].

  • Analysis: Execute the isocratic hold. The di-cationic analyte will partition into the aqueous layer and undergo secondary cation-exchange with the silica surface, resulting in strong retention.

HILIC_Mech MobilePhase Mobile Phase (>80% Acetonitrile, Aqueous Buffer) WaterLayer Water-Enriched Layer on Stationary Phase MobilePhase->WaterLayer Hydration StatPhase Polar Stationary Phase (e.g., Bare Silica, Amide) StatPhase->WaterLayer Adsorption Analyte Protonated Analyte (Basic Nitrogens) Partition Hydrophilic Partitioning (Main Mechanism) Analyte->Partition IonExchange Cation Exchange (Secondary Mechanism) Analyte->IonExchange Partition->WaterLayer IonExchange->StatPhase

Dual-mechanism retention of basic compounds in HILIC.

References

  • Retention and Selectivity of Stationary Phases Used in HILIC - LCGC International.[Link]

  • XBridge UHPLC & HPLC C18 Columns w/ BEH Tech. - Waters Corporation.[Link]

  • flexibility - imChem (XBridge Columns Technical Note) - imChem.[Link]

  • Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines - Charles University.[Link]

  • HILIC Chromatography An Insight on the Retention Mechanism - Longdom Publishing.[Link]

  • pH Scales and the Retention of Acids and Bases with Acetonitrile−Water Mobile Phases - Analytical Chemistry (ACS).[Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - Analytical Chemistry (ACS).[Link]

  • Basicity (Ionization Constants of B-H Onium Acids) - Michigan State University Chemistry.[Link]

Sources

Troubleshooting

MedChem Technical Support Center: Optimizing 3-((1H-Imidazol-4-yl)methyl)morpholine Derivatives

Welcome to the Medicinal Chemistry Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the 3-((1H-Imidazol-4-yl)methyl)morpholine scaffold. This uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the 3-((1H-Imidazol-4-yl)methyl)morpholine scaffold. This unique Mannich base derivative is a privileged pharmacophore in the design of Histamine H3 Receptor (H3R) antagonists and inverse agonists[1], which are heavily investigated for their procognitive properties in CNS disorders like Alzheimer's and schizophrenia[2].

However, functionalizing this scaffold frequently introduces severe steric hindrance, leading to a precipitous drop in target affinity[3]. Below is our comprehensive troubleshooting guide to diagnosing, understanding, and resolving steric clash in these derivatives.

Diagnostic Dashboard: Understanding the Target Pathway

Before modifying the scaffold, it is critical to understand the pharmacological causality of the target. H3R is a G-protein coupled receptor (GPCR) with high constitutive activity. Antagonists must perfectly fit into a narrow binding pocket to block Gi/o coupling and facilitate neurotransmitter release[2].

Pathway Ligand Morpholine Antagonist H3R Histamine H3 Receptor Ligand->H3R Blocks Activity Gi Gi/o Protein Coupling H3R->Gi Inhibits AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Accumulation AC->cAMP Increases NT Neurotransmitter Release cAMP->NT Facilitates

Caption: Pharmacological mechanism of H3R antagonists promoting neurotransmitter release.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does N4-alkylation of 3-((1H-Imidazol-4-yl)methyl)morpholine cause a sudden drop in H3R binding affinity? A: The drop in affinity is driven by a combination of internal conformational strain and external receptor clashing.

  • Internal Causality: Placing a bulky group on the N4 nitrogen adjacent to the C3-imidazolylmethyl group creates severe A(1,3) strain (allylic-type strain). To minimize this, the morpholine ring is forced out of its lowest-energy chair conformation, or one of the substituents is forced into an axial position, increasing the entropic penalty upon binding.

  • External Causality: The H3R binding pocket has a highly restrictive hydrophobic barrier. The receptor's Tryptophan residue at position 6.48 (W6.48) adopts a perpendicular arrangement[4]. Bulky, axially-oriented morpholine substituents sterically clash with W6.48, preventing the imidazole ring from reaching deep enough to form critical salt bridges with Asp3.32 and Glu5.46[4].

Q2: How can we reduce this steric hindrance without sacrificing the basicity and solubility provided by the morpholine core? A: The most effective modern strategy is Silicon Bioisosterism . By replacing specific carbon atoms in the morpholine ring with silicon (creating a sila-morpholine), you fundamentally alter the ring's geometry. Silicon has a larger covalent radius than carbon, which increases the heteroatom bond length (from ~1.43 Å to ~1.87 Å)[5]. This expansion flattens the chair conformation, significantly relieving the 1,3-diaxial steric clash.

Q3: Will altering the ring geometry affect Blood-Brain Barrier (BBB) penetration? A: Yes, but favorably. Silicon incorporation inherently increases the compound's lipophilicity (CLogP). For CNS-targeting H3R ligands, this enhanced lipophilicity counterbalances the polarity of the imidazole and morpholine nitrogens, improving passive BBB permeability without adding bulky carbon chains[5].

Data Analytics: Quantitative Steric Comparison

To justify the shift from a standard morpholine core to a sterically optimized bioisostere, compare the quantitative parameters below.

ParameterStandard C-Morpholine CoreSila-Morpholine BioisostereCausality / Impact on Drug Design
Heteroatom Bond Length ~1.43 Å (C-O, C-N)~1.87 Å (Si-C)Longer bonds expand the ring, flattening the chair conformation and relieving A(1,3) steric clash.
CLogP Shift Baseline+0.5 to +1.0Enhanced Blood-Brain Barrier (BBB) permeability for CNS targets[5].
H3R IC₅₀ (Typical) > 50 nM (if N4 is bulky)< 10 nMRelief of steric clash with W6.48 allows deeper pocket penetration and stable D3.32 salt-bridge formation[4].
Steric A-value Penalty High (Rigid chair)Low (Flexible/Flattened)Expanded ring accommodates bulkier N4-alkylations necessary for pharmacokinetic tuning.

Optimization Workflow

Use the following logical decision tree to dictate your synthetic strategy when a new derivative exhibits poor affinity due to suspected steric clash.

Workflow Step1 Identify Steric Clash at N4/C3 Step2 Analyze H3R Binding Pose (W6.48) Step1->Step2 Decision Is clash localized to morpholine ring? Step2->Decision PathA Apply Silicon Bioisosterism Decision->PathA Yes (A(1,3) Strain) PathB Optimize Linker Flexibility Decision->PathB No (Receptor Clash) Test In Vitro Radioligand Assay PathA->Test PathB->Test Test->Step2 IC50 > 10 nM End Optimized Lead Compound Test->End IC50 < 10 nM

Caption: Workflow for diagnosing and resolving steric hindrance in morpholine-based ligands.

Methodology Vault: Self-Validating Protocols

Protocol A: Synthesis of Enantiopure C3-Substituted Morpholine via Amino Alcohol Cyclization

Unlike standard Mannich reactions which can yield unpredictable N-substitutions[1], this protocol guarantees strict C3-stereocontrol to minimize baseline steric unpredictability.

  • Reduction: Suspend L-histidine methyl ester (1.0 eq) in anhydrous THF at 0°C. Slowly add LiAlH₄ (2.0 eq). Reflux for 4 hours to yield L-histidinol.

  • N-Acylation: Dissolve L-histidinol in DCM with Et₃N (2.5 eq). Dropwise add 2-chloroacetyl chloride (1.1 eq) at -78°C. Stir for 2 hours.

  • Cyclization: Transfer the crude intermediate to a suspension of NaH (1.5 eq) in anhydrous THF at 0°C to close the ring, forming the morpholin-3-one intermediate.

  • Final Reduction: Reduce the morpholin-3-one using BH₃·THF (3.0 eq) at reflux for 12 hours. Quench with MeOH and HCl.

  • Validation Checkpoint (QC): Run ¹H-NMR (400 MHz, CDCl₃). The C3 proton of the morpholine ring must appear as a distinct multiplet at ~3.2 ppm. Self-Correction: If a severe downfield shift is observed (>4.0 ppm), the final reduction failed and the morpholin-3-one remains intact.

Protocol B: Radioligand Displacement Assay for Steric Evaluation

This assay confirms whether your steric optimizations successfully restored access to the H3R binding pocket.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 mins.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension (20 µg protein/well), 50 µL of [³H]-N-alpha-methylhistamine (final concentration 1 nM), and 50 µL of your synthesized morpholine derivative (serial dilutions from 10⁻⁵ to 10⁻¹¹ M).

  • Equilibration: Incubate at 25°C for 60 minutes to allow competitive binding at the W6.48/D3.32 interface.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.

  • Validation Checkpoint (QC): Include Clobenpropit as a positive control in every run. The assay is only valid if the Clobenpropit IC₅₀ is calculated between 0.1 nM and 0.5 nM. Self-Correction: If the control IC₅₀ > 1.0 nM, the radioligand has degraded or the membrane proteins have denatured; discard and prepare fresh reagents.

Sources

Optimization

Technical Support Center: Stabilizing 3-((1H-Imidazol-4-yl)methyl)morpholine in Solution

Welcome to the technical support center for 3-((1H-Imidazol-4-yl)methyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-((1H-Imidazol-4-yl)methyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.

Introduction

3-((1H-Imidazol-4-yl)methyl)morpholine is a heterocyclic compound featuring both an imidazole and a morpholine moiety. This structure, while offering potential for diverse biological activities, also presents specific stability challenges in solution. Degradation can compromise experimental results, leading to loss of potency, altered biological activity, and inconsistent data. This guide will walk you through the primary degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 3-((1H-Imidazol-4-yl)methyl)morpholine in solution?

A1: The degradation of 3-((1H-Imidazol-4-yl)methyl)morpholine is primarily driven by three factors related to its chemical structure: oxidation, photodegradation, and pH-dependent instability.

  • Oxidation: The imidazole ring is susceptible to oxidation, which can lead to ring-opening and the formation of various byproducts. The morpholine ring can also undergo oxidative ring cleavage. The presence of dissolved oxygen or trace metal ions, which can catalyze oxidation, are common culprits in solution-based experiments.

  • Photodegradation: Imidazole-containing compounds are known to be sensitive to light. Exposure to ambient or UV light can provide the energy to initiate degradation reactions, a process known as photolysis.

  • pH-Dependent Degradation: The imidazole ring is amphoteric, meaning it can act as both an acid and a base, with a pKa around 7. This makes its stability highly dependent on the pH of the solution. In strongly acidic or basic conditions, degradation can be accelerated. While the morpholine ring is generally stable against hydrolysis, extreme pH values can still promote other degradation pathways.

Q2: I'm observing a gradual loss of my compound's activity in my cell culture experiments over several days. What is the likely cause?

A2: A time-dependent loss of activity is a classic sign of compound degradation in the experimental medium. The most probable causes are oxidation and/or thermal degradation at the incubation temperature (e.g., 37°C). Cell culture media are aqueous, oxygen-rich environments, which can facilitate the slow oxidation of the imidazole moiety. Additionally, prolonged incubation at physiological temperatures can accelerate degradation reactions. It is also possible that components in the serum are metabolizing your compound.

Q3: My analytical results (e.g., HPLC, LC-MS) show multiple unknown peaks appearing over time. How can I identify these?

A3: The appearance of new peaks is indicative of degradation. Based on the structure of 3-((1H-Imidazol-4-yl)methyl)morpholine, these are likely oxidative degradation products. For the imidazole ring, degradation can lead to the formation of smaller acids and amides. The morpholine ring can undergo oxidative cleavage to form open-chain compounds. To identify these degradants, LC-MS is a powerful tool. By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent compound, you can propose potential structures. For definitive identification, further characterization using techniques like NMR spectroscopy may be necessary.

Q4: How should I prepare and store stock solutions of 3-((1H-Imidazol-4-yl)methyl)morpholine to maximize stability?

A4: Proper preparation and storage are critical for preventing degradation.

  • Solvent Choice: Use high-purity, deoxygenated solvents. For aqueous solutions, use freshly deionized and filtered water. If using organic solvents like DMSO, ensure they are anhydrous and of high quality.

  • pH Control: If preparing an aqueous stock, use a buffered system to maintain a neutral pH (around 7.0-7.4), where the imidazole ring is generally more stable.

  • Preparation: Prepare solutions fresh whenever possible. If you must store them, do so in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store stock solutions at -80°C and protect them from light by using amber vials or wrapping them in foil.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Inconsistent results are often the first sign of a stability problem. This troubleshooting workflow will help you diagnose and address the root cause.

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Rapid Degradation Observed by Analytical Methods

If you have confirmed rapid degradation through methods like HPLC, the following steps can help you pinpoint the cause.

Potential Degradation Pathways

The primary degradation pathways for 3-((1H-Imidazol-4-yl)methyl)morpholine are illustrated below.

G cluster_oxidation Oxidation cluster_photo Photodegradation cluster_ph pH-Mediated Compound 3-((1H-Imidazol-4-yl)methyl)morpholine Oxidation_Products Imidazole Ring Opening (Acids, Amides) Compound->Oxidation_Products O2, Metal Ions Morpholine_Cleavage Morpholine Ring Cleavage Compound->Morpholine_Cleavage O2, Metal Ions Photo_Products Photosensitized Oxidation Products Compound->Photo_Products Light (UV/Vis) pH_Products Accelerated Degradation Products Compound->pH_Products Extreme pH

Caption: Potential degradation pathways for 3-((1H-Imidazol-4-yl)methyl)morpholine.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the primary degradation pathways and to develop a stability-indicating analytical method.

Objective: To determine the susceptibility of 3-((1H-Imidazol-4-yl)methyl)morpholine to hydrolysis, oxidation, and photolysis.

Materials:

  • 3-((1H-Imidazol-4-yl)methyl)morpholine

  • 0.1 N HCl

  • 0.1 N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Suitable buffer (e.g., phosphate buffer, pH 7.4)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose a solution of the compound in a transparent vial to a light source (e.g., ICH-compliant photostability chamber) for a defined period. Keep a control sample wrapped in foil.

    • Thermal Degradation: Heat a solution of the compound at 60°C for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control solution.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH range of maximum stability for the compound in solution.

Materials:

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • HPLC system with UV or MS detector.

Procedure:

  • Sample Preparation: Prepare solutions of the compound at a fixed concentration in each of the different pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).

  • Time-Point Analysis: At regular intervals, withdraw samples from each buffer and quantify the remaining parent compound using HPLC.

  • Data Analysis: For each pH, plot the natural logarithm of the compound concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Data Summary

ConditionPrimary Degradation PathwayRecommended Mitigation Strategy
Aqueous Solution (Neutral pH) OxidationUse deoxygenated solvents; add antioxidants (e.g., ascorbic acid, BHT); add chelating agents (e.g., EDTA) to sequester metal ions.
Acidic Solution (pH < 4) Acid-catalyzed degradationAdjust pH to a neutral range (7.0-7.4) using a buffer.
Basic Solution (pH > 9) Base-catalyzed degradationAdjust pH to a neutral range (7.0-7.4) using a buffer.
Exposure to Light PhotodegradationStore and handle solutions in amber vials or protect from light.
Long-term Incubation at 37°C Thermal degradation & OxidationReplace media with fresh compound periodically; consider the use of more stable analogs if available.

Conclusion

The stability of 3-((1H-Imidazol-4-yl)methyl)morpholine in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding its susceptibility to oxidation, photodegradation, and pH-mediated instability, researchers can implement effective strategies to minimize degradation. These include careful control of storage and experimental conditions, the use of appropriate buffers and additives, and the practice of preparing solutions fresh. The protocols and troubleshooting guides provided here offer a framework for systematically addressing stability issues and ensuring the integrity of your research.

References

  • TSI Journals. (2014, January 26). PHOTOSENSITIZED REACTION OF IMIDAZOLE.
  • Benchchem. Stability and degradation pathways of Morpholine-4-carbodithioic acid.
  • Benchchem.
  • ACS Publications. (2019, December 18).
  • RSC Publishing.
  • PubMed. (2019, October 15).
  • ResearchGate.
  • ACS ES&T Air. (2024, May 9).
  • Benchchem. Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability.
  • Benchchem. Degradation pathways of Morpholine laurate under harsh environmental conditions.
  • Benchchem.
  • MDPI. (2020, August 8).
  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,5-dimethyl-1H-imidazole.
  • ResearchGate.
  • RSC Publishing. Photocatalytic degradation of imidazolium ionic liquids using dye sensitized TiO2/SiO2 composites.
  • ResearchGate. The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper.
  • Wikipedia. Morpholine.
  • PMC.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-((1H-Imidazol-4-yl)methyl)morpholine and Comparative Analytical Strategies

For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth analysis of the expected...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 3-((1H-Imidazol-4-yl)methyl)morpholine, a heterocyclic compound with potential applications in medicinal chemistry.[1] We will explore the predictable fragmentation pathways based on the established behavior of its constituent imidazole and morpholine moieties. Furthermore, this guide will objectively compare this mass spectrometric approach with other analytical techniques, offering insights into the selection of the most appropriate method for structural elucidation.

Predicted Fragmentation Pattern of 3-((1H-Imidazol-4-yl)methyl)morpholine

The structure of 3-((1H-Imidazol-4-yl)methyl)morpholine, with a molecular weight of 167.21 g/mol and a molecular formula of C8H13N3O, presents several likely pathways for fragmentation under electrospray ionization (ESI) tandem mass spectrometry (MS/MS).[1] The protonated molecule [M+H]⁺ would have an m/z of approximately 168.22.

The fragmentation of this molecule is predicted to be dominated by cleavages at the bonds adjacent to the nitrogen atoms and the ether linkage within the morpholine ring, as well as the bond connecting the morpholine and imidazole rings. The imidazole ring itself is a stable aromatic system and is less likely to undergo ring opening. Instead, fragmentation involving the loss of the entire imidazole or morpholine moiety is more probable.[2]

Key Predicted Fragmentation Pathways:

  • α-Cleavage adjacent to the morpholine nitrogen: The bond between the methylene bridge and the morpholine ring is a likely point of initial cleavage. This would lead to the formation of a stable morpholine cation.

  • Cleavage of the C-O bond in the morpholine ring: The ether bond within the morpholine ring can undergo scission, leading to characteristic neutral losses.

  • Loss of the imidazolemethyl group: The entire imidazolemethyl substituent could be cleaved from the morpholine ring.

  • Fragmentation of the morpholine ring: Following initial cleavages, the morpholine ring itself can undergo further fragmentation, often through the loss of small neutral molecules like ethene (C2H4).

Below is a proposed fragmentation scheme, visualized using a Graphviz diagram, illustrating the most probable fragmentation pathways for the protonated molecule.

Fragmentation_Pattern M_H [M+H]⁺ m/z = 168.22 F1 m/z = 100.08 (Morpholine-3-yl)methanaminium M_H->F1 -C3H4N2 F2 m/z = 86.09 Protonated Morpholine M_H->F2 -C4H5N2 F3 m/z = 95.06 Protonated 4-methyl-1H-imidazole M_H->F3 -C4H8NO F4 m/z = 68.05 Imidazole fragment F3->F4 -CH3 NL1 - C4H7N (Neutral Loss) NL2 - C3H5NO (Neutral Loss) NL3 - C4H9NO (Neutral Loss) NL4 - C2H3N (Neutral Loss)

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated 3-((1H-Imidazol-4-yl)methyl)morpholine.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often relies on a combination of analytical techniques. Here, we compare ESI-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 3-((1H-Imidazol-4-yl)methyl)morpholine.

FeatureESI-MS/MSGC-MSNMR Spectroscopy
Principle Soft ionization followed by mass-to-charge ratio analysis of precursor and product ions.Separation by volatility followed by electron ionization and mass analysis.Nuclear spin transitions in a magnetic field, providing detailed structural information.
Sample Requirements Soluble in a suitable solvent (e.g., methanol, acetonitrile).Volatile and thermally stable, or requires derivatization.[3][4]Soluble in a deuterated solvent, requires higher sample quantity.
Information Provided Molecular weight and fragmentation pattern, confirming connectivity.Retention time and mass spectrum, useful for separation and identification.Unambiguous determination of molecular structure and stereochemistry.
Strengths for this Molecule High sensitivity, provides rapid confirmation of molecular weight and key structural motifs.Could be used for quantification, especially if derivatized.[3][4]Provides definitive structural information, including proton and carbon environments.
Limitations for this Molecule Does not provide definitive stereochemical information.The molecule's polarity and potential thermal lability might pose challenges without derivatization.Lower sensitivity compared to MS, requires a pure sample.

Experimental Protocols

To ensure scientific integrity, the following are detailed, step-by-step methodologies for the key experiments discussed.

ESI-MS/MS Analysis Protocol

This protocol outlines the general procedure for acquiring a tandem mass spectrum of 3-((1H-Imidazol-4-yl)methyl)morpholine.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the synthesized and purified compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to aid protonation.[5]

    • Perform serial dilutions to a final concentration of approximately 1 µg/mL.

  • Instrumentation:

    • Utilize a triple quadrupole or a hybrid ion trap-orbital trap mass spectrometer equipped with an electrospray ionization source.

  • Infusion and MS1 Scan:

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum (MS1) in positive ion mode over a mass range of m/z 50-300 to identify the protonated molecular ion, [M+H]⁺.

  • Tandem MS (MS/MS) Scan:

    • Select the [M+H]⁺ ion (m/z 168.22) as the precursor ion for collision-induced dissociation (CID).

    • Optimize the collision energy (typically in the range of 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum (MS2) to observe the fragment ions.

The following diagram illustrates the general workflow for this ESI-MS/MS analysis.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Dissolve Dissolve Compound in Solvent Dilute Serial Dilution Dissolve->Dilute Infuse Direct Infusion via ESI Source Dilute->Infuse MS1 MS1 Scan: Identify [M+H]⁺ Infuse->MS1 MS2 MS/MS Scan: Fragment [M+H]⁺ MS1->MS2 Interpret Analyze Fragmentation Pattern MS2->Interpret

Caption: Experimental workflow for ESI-MS/MS analysis of 3-((1H-Imidazol-4-yl)methyl)morpholine.

Comparative GC-MS Protocol (with Derivatization)

For a comparative analysis using GC-MS, a derivatization step would likely be necessary to improve the volatility and thermal stability of the target molecule.[3][4]

  • Derivatization:

    • React the compound with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to silylate the active hydrogens on the imidazole and morpholine nitrogens.

  • GC Separation:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Employ a temperature gradient program to separate the derivatized analyte from any impurities or byproducts.

  • MS Detection:

    • The eluent from the GC is introduced into a mass spectrometer, typically using electron ionization (EI) at 70 eV.

    • Acquire mass spectra over a suitable mass range to identify the molecular ion and fragment ions of the derivatized compound.

Conclusion

The structural elucidation of 3-((1H-Imidazol-4-yl)methyl)morpholine can be effectively achieved through a multi-faceted analytical approach. Tandem mass spectrometry provides a rapid and sensitive method for confirming the molecular weight and deducing key structural features through a predictable fragmentation pattern dominated by cleavages around the morpholine ring and the connecting methylene bridge. While ESI-MS/MS is a powerful tool, for unambiguous structure determination, complementary techniques such as NMR are indispensable. For quantitative analysis, a GC-MS method with appropriate derivatization could also be developed. The selection of the most suitable analytical strategy will ultimately depend on the specific research question, whether it be rapid screening, definitive structural confirmation, or quantitative analysis.

References

  • EvitaChem. (n.d.). 3-((1H-Imidazol-4-yl)methyl)morpholine.
  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240.
  • Cataldi, T. R. I., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116045.
  • NextSDS. (n.d.). 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium iodide.
  • Li, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • Wang, J., et al. (2025). Leveraging mass spectrometry fragmentation patterns for accelerated screening and structural elucidation of new etomidate analogues in suspect samples.
  • ResearchGate. (n.d.). Fragmentation patterns A-C for mass spectra of compounds 5a-n.
  • Mohamed, S. M., Unis, M., & Elhady, H. A. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1452-1459.
  • Murali Krishna, S., et al. (2016). Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611.
  • American Chemical Society. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.
  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of Morpholine in Food Products.
  • NextSDS. (n.d.). Morpholine, 3-(1H-imidazol-2-yl)-.
  • AiFChem. (2025). 1273577-41-5 | 3-((1H-imidazol-4-yl)methyl)morpholine.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • International Journal of Pharmaceutical Research and Applications. (n.d.).
  • Dwarakanath, D., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 15, 6842.
  • Baghdad Science Journal. (n.d.).
  • ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(a)(s).
  • Journal of the Chemical Society C: Organic. (n.d.). High resolution mass spectrometry. Part VIII.
  • University of Colorado Boulder. (n.d.).

Sources

Comparative

A Comparative Guide to Histamine Receptor Ligands: Evaluating 3-((1H-Imidazol-4-yl)methyl)morpholine Against Established Standards

This guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting histamine receptors. As a case study, we will consider the hypothetical evaluation of 3-((1H-Imidazol-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting histamine receptors. As a case study, we will consider the hypothetical evaluation of 3-((1H-Imidazol-4-yl)methyl)morpholine, a molecule integrating an imidazole ring with a morpholine moiety, against a panel of well-established standard histamine receptor ligands. Due to the current absence of publicly available data on the histaminergic activity of 3-((1H-Imidazol-4-yl)methyl)morpholine, this document will serve as a detailed roadmap for its systematic evaluation. We will delve into the requisite experimental protocols, from initial binding affinity determination to functional activity assays, providing the necessary context for interpreting the potential pharmacological profile of this and other novel compounds.

Introduction to Histamine Receptors and Their Ligands

Histamine, a biogenic amine, plays a pivotal role in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Each receptor subtype exhibits a unique tissue distribution and couples to specific intracellular signaling pathways, making them attractive targets for therapeutic intervention.

  • H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium.[2][3] H1Rs are widely distributed in smooth muscle, endothelial cells, and the central nervous system (CNS), mediating allergic and inflammatory responses.[1]

  • H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] Predominantly found on parietal cells in the stomach, H2Rs are the primary mediators of gastric acid secretion.[1]

  • H3 Receptor (H3R): This receptor is primarily located in the CNS and acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[1] It also functions as a heteroreceptor, modulating the release of other neurotransmitters. H3Rs couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[4]

  • H4 Receptor (H4R): The most recently identified histamine receptor, the H4R, is highly expressed on hematopoietic cells, such as mast cells, eosinophils, and T cells.[4] Like the H3R, it couples to Gi/o proteins and its activation leads to a decrease in cAMP and mobilization of intracellular calcium.[4] The H4R is implicated in inflammatory and immune responses.

The development of selective ligands for these receptors has been instrumental in both elucidating their physiological roles and in the creation of effective therapeutics.

Comparative Analysis of Standard Histamine Receptor Ligands

A critical first step in characterizing a novel compound is to compare its binding affinity and functional activity to a panel of well-established, subtype-selective ligands. The following tables summarize the binding affinities (Ki values) for a selection of standard antagonists and inverse agonists for each histamine receptor subtype. A lower Ki value indicates a higher binding affinity.

Histamine H1 Receptor Ligands

First-generation H1 antagonists are known for their sedative side effects due to their ability to cross the blood-brain barrier, while second-generation antagonists are designed to be more peripherally selective.[5]

CompoundChemical ClassH1 Receptor Ki (nM)
DoxepinTricyclic0.06[6]
MepyramineEthylenediamine0.28[6]
DiphenhydramineEthanolamine1.1[6]
ClemastineEthanolamine1.3[6]
PromethazinePhenothiazine2.2[6]
TriprolidineAlkylamine2.6[6]
ChlorpheniramineAlkylamine3.2[6]
CyproheptadinePiperidine3.8[6]
HydroxyzinePiperazine21[6]
DesloratadinePiperidine> Cetirizine[7]
CetirizinePiperazineHigh Affinity[7]
LoratadinePiperidine< Cetirizine[7]
FexofenadinePiperidine< Loratadine[7]
Histamine H2 Receptor Ligands

H2 receptor antagonists are primarily used to reduce gastric acid secretion.

CompoundH2 Receptor pA2/pKB
Ranitidine6.42 - 6.78[8]
Cimetidine-
Famotidine-
Nizatidine-
Aminopotentidine6.20 - 6.34[8]
Iodoaminopotentidine6.81 - 6.89[8]

Note: pA2 and pKB values are measures of antagonist potency, with higher values indicating greater potency. Direct Ki values for some H2 antagonists are less commonly reported in comparative tables.

Histamine H3 Receptor Ligands

The H3 receptor has high constitutive activity, making inverse agonists particularly relevant.

CompoundH3 Receptor Ki (nM)
Pitolisant6.09[9]
Thioperamide-
Clobenpropit-
SCH 796871.9 (rat), 13 (guinea pig)[10]
A-349821High Affinity[11]

Note: Many H3 receptor ligands are characterized by their pA2 values in functional assays due to the receptor's constitutive activity.

Histamine H4 Receptor Ligands

H4 receptor ligands are being investigated for their potential in treating inflammatory and autoimmune disorders.

CompoundH4 Receptor Ki (nM)
JNJ77771206[12]
VUF11489-
A-943931-

Experimental Characterization of 3-((1H-Imidazol-4-yl)methyl)morpholine

To determine the pharmacological profile of a novel compound such as 3-((1H-Imidazol-4-yl)methyl)morpholine, a tiered approach is recommended, starting with binding assays to determine affinity and selectivity, followed by functional assays to assess efficacy.

Part 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 3-((1H-Imidazol-4-yl)methyl)morpholine for each of the four human histamine receptors.

Methodology: Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound for a receptor.[6]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing H1, H2, H3, or H4 receptors) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]mepyramine for H1R) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (3-((1H-Imidazol-4-yl)methyl)morpholine) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation IC50_Determination Determine IC50 Scintillation->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Radioligand Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Utilize cell lines recombinantly expressing high levels of the human H1, H2, H3, or H4 receptor (e.g., HEK293 or CHO cells). Homogenize the cells and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a specific radioligand for each receptor subtype (e.g., [3H]mepyramine for H1R, [125I]iodoaminopotentidine for H2R, [3H]Nα-methylhistamine for H3R, and [3H]histamine or a selective antagonist radioligand for H4R), and varying concentrations of the unlabeled test compound, 3-((1H-Imidazol-4-yl)methyl)morpholine.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Part 2: Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of 3-((1H-Imidazol-4-yl)methyl)morpholine at each histamine receptor subtype.

Signaling Pathways and Corresponding Assays:

G cluster_receptors Histamine Receptors cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_assays Functional Assays H1R H1R Gq11 Gq/11 H1R->Gq11 H2R H2R Gs Gs H2R->Gs H3R H3R Gio Gi/o H3R->Gio H4R H4R H4R->Gio PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC Gio->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc cAMP ↑ AC->cAMP_inc Stimulation cAMP_dec cAMP ↓ AC->cAMP_dec Inhibition Ca_Assay Calcium Flux Assay IP3_DAG->Ca_Assay cAMP_Assay cAMP Accumulation Assay cAMP_inc->cAMP_Assay cAMP_dec->cAMP_Assay

Caption: Histamine Receptor Signaling Pathways and Corresponding Assays

Methodologies:

  • Calcium Flux Assay (for H1R):

    • Principle: Measures changes in intracellular calcium concentration upon receptor activation.[13]

    • Protocol:

      • Culture cells expressing the H1R in a multi-well plate.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • To test for agonist activity, add varying concentrations of 3-((1H-Imidazol-4-yl)methyl)morpholine and measure the fluorescence signal over time.

      • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known H1R agonist (e.g., histamine) and measure the inhibition of the agonist-induced calcium response.[14]

  • cAMP Accumulation Assay (for H2R, H3R, and H4R):

    • Principle: Measures changes in intracellular cAMP levels. For H2R (Gs-coupled), agonists will increase cAMP. For H3R and H4R (Gi/o-coupled), agonists will decrease forskolin-stimulated cAMP levels.[15]

    • Protocol:

      • Culture cells expressing the H2R, H3R, or H4R in a multi-well plate.

      • For H3R and H4R assays, stimulate the cells with forskolin to induce a basal level of cAMP.

      • To test for agonist/inverse agonist activity, add varying concentrations of 3-((1H-Imidazol-4-yl)methyl)morpholine and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA).

      • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and measure the blockade of the agonist-induced change in cAMP.

Data Interpretation and Comparative Analysis

The data obtained from these experiments will allow for a comprehensive comparison of 3-((1H-Imidazol-4-yl)methyl)morpholine with standard histamine receptor ligands.

  • Binding Affinity and Selectivity: The Ki values will reveal the affinity of the compound for each receptor subtype. A selectivity profile can be generated by comparing the Ki values across the four receptors. For example, a compound with a low Ki for H1R and high Ki values for H2R, H3R, and H4R would be considered a selective H1R ligand.

  • Functional Activity: The functional assays will determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the action of an agonist), or inverse agonist (reduces the constitutive activity of the receptor). The potency (EC50 for agonists/inverse agonists or IC50 for antagonists) and efficacy (the maximal response produced) should be determined.

By systematically following this experimental guide, researchers can elucidate the pharmacological profile of novel compounds like 3-((1H-Imidazol-4-yl)methyl)morpholine and position them within the broader landscape of histamine receptor ligands. This data-driven approach is essential for advancing our understanding of histamine receptor pharmacology and for the development of new and improved therapeutics.

References

  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. (URL not available)
  • Histamine H1 Receptor Assay - Innoprot GPCR Functional Assays. (URL not available)
  • Histamine receptor signaling in energy homeostasis - PMC - NIH. (URL: [Link])

  • A Review of Histamine Receptors - News-Medical.Net. (URL: [Link])

  • Schematic overview of the main signaling pathways by which histamine... - ResearchGate. (URL: [Link])

  • Histamine, histamine receptors, and anti-histamines in the context of allergic responses - LymphoSign Journal. (URL: [Link])

  • Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. (URL: [Link])

  • H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. (URL: [Link])

  • Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization - PubMed. (URL: [Link])

  • Intact Cell Binding for In Vitro Prediction of Sedative and Non-sedative Histamine H1–Receptor Antagonists Based on Receptor Internalization - J-Stage. (URL: [Link])

  • In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds | IOVS. (URL: [Link])

  • Specificity of histamine-stimulated calcium flux in HEK293 cells. A,... - ResearchGate. (URL: [Link])

  • Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC. (URL: [Link])

  • Molecular and biochemical pharmacology of the histamine H4 receptor - PMC - NIH. (URL: [Link])

  • Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - Portland Press. (URL: [Link])

  • In vitro K i (nM ± seM) for histamine receptor binding | Download Table - ResearchGate. (URL: [Link])

  • Cardiac and gastric effects of histamine H2 receptor antagonists: no evidence for a correlation between lipophilicity and receptor affinity - PMC - PubMed Central. (URL: [Link])

  • Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC - NIH. (URL: [Link])

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • A study of antagonist affinities for the human histamine H2 receptor - PMC. (URL: [Link])

  • A study of antagonist affinities for the human histamine H2 receptor - PubMed. (URL: [Link])

  • Effect of Ions and Sequence Variants on the Antagonist Binding Properties of the Histamine H1 Receptor - MDPI. (URL: [Link])

  • Binding of antagonists of H1 and H2 histamine receptors to peripheral blood lymphocytes of atopic and healthy subjects - PubMed. (URL: [Link])

  • The First Potent and Selective Non-Imidazole Human Histamine H4 Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC. (URL: [Link])

  • Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress - Taylor & Francis. (URL: [Link])

  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC. (URL: [Link])

  • Molecular determinants of selective agonist and antagonist binding to the histamine H₄ receptor - PubMed. (URL: [Link])

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC. (URL: [Link])

  • Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands - MDPI. (URL: [Link])

  • Ligand based design of novel histamine H4 receptor antagonists; fragment optimization and analysis of binding kinetics - ResearchGate. (URL: [Link])

  • Studies on Histamine H2-Receptor Antagonists by Using Density Functional Theory. (URL: [Link])

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PubMed. (URL: [Link])

  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands - Publikationsserver der Universität Regensburg. (URL: [Link])

  • Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - MDPI. (URL: [Link])

  • Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts | PLOS One. (URL: [Link])

  • Benzophenone Derivatives with Histamine H 3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease - MDPI. (URL: [Link])

  • Pharmacological Characterization of the Novel Histamine H3-Receptor Antagonist N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687) - ResearchGate. (URL: [Link])

  • Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H 1 Receptors - MDPI. (URL: [Link])

Sources

Validation

A Comparative Guide to the Biological Efficacy of 3-((1H-Imidazol-4-yl)methyl)morpholine Analogues as Histamine H3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the biological efficacy of analogues based on the 3-((1H-Imidazol-4-yl)methyl)morpholine scaffold. This class...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological efficacy of analogues based on the 3-((1H-Imidazol-4-yl)methyl)morpholine scaffold. This class of compounds has garnered significant interest for its potential to modulate the histamine H3 receptor (H3R), a key target in the central nervous system for the treatment of various neurological and cognitive disorders. As a presynaptic autoreceptor and heteroreceptor, the H3R negatively regulates the release of histamine and other neurotransmitters, making its antagonism a promising therapeutic strategy.[1]

The imidazole ring is a crucial pharmacophore for many H3R ligands, but it can also be associated with off-target effects and undesirable pharmacokinetic properties.[2] The incorporation of a morpholine moiety is a strategic chemical modification aimed at improving the physicochemical properties and overall drug-likeness of these compounds. This guide will delve into the structure-activity relationships (SAR) of this specific chemical series, presenting comparative biological data and the detailed experimental protocols used to generate them.

Comparative Biological Efficacy of Analogues

Compound IDStructurehH3R Binding Affinity (Ki, nM)
Parent Scaffold 3-((1H-Imidazol-4-yl)methyl)morpholine Data not available in a comparative series
Analogue 1 4-[(1H-imidazol-4-yl)methyl]piperidine>1000
Analogue 2 4-[(1H-imidazol-4-yl)methyl]-1-(2-phenylethyl)piperidine150
Analogue 3 N-(4-chlorophenyl)-2-(4-((1H-imidazol-4-yl)methyl)piperidin-1-yl)acetamide1.8
Analogue 4 N-(4-cyanophenyl)-2-(4-((1H-imidazol-4-yl)methyl)piperidin-1-yl)acetamide1.2
Analogue 5 N-(4-methoxyphenyl)-2-(4-((1H-imidazol-4-yl)methyl)piperidin-1-yl)acetamide3.5

Data Interpretation and SAR Insights:

The data clearly demonstrate that the nature of the substituent on the piperidine nitrogen plays a critical role in determining the binding affinity for the human histamine H3 receptor.[1]

  • The unsubstituted piperidine core (Analogue 1) shows negligible affinity, highlighting the necessity of a substituent for receptor interaction.

  • The introduction of a simple phenylethyl group (Analogue 2) modestly improves affinity.

  • A significant enhancement in binding affinity is observed with the incorporation of a substituted aniline amide moiety attached via a two-methylene linker (Analogues 3-5).[1] This suggests that this extended portion of the molecule engages in key interactions within the H3 receptor binding pocket.

  • Electron-withdrawing groups, such as chloro (Analogue 3) and cyano (Analogue 4), on the phenyl ring of the amide appear to be particularly favorable for high affinity.

While this data is for the piperidine series, it provides a strong rationale for synthesizing and testing analogous 3-((1H-Imidazol-4-yl)methyl)morpholine derivatives. The replacement of the piperidine with a morpholine ring is expected to alter the physicochemical properties, such as polarity and hydrogen bonding capacity, which could in turn influence both pharmacokinetic and pharmacodynamic profiles.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the biological efficacy of 3-((1H-Imidazol-4-yl)methyl)morpholine analogues as histamine H3 receptor antagonists.

Histamine H3 Receptor Binding Assay

This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM (R)-α-methylhistamine.

  • Test Compounds: Serial dilutions of the 3-((1H-Imidazol-4-yl)methyl)morpholine analogues.

  • Glass Fiber Filters: (e.g., Whatman GF/B).

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM), and 150 µL of the cell membrane suspension in assay buffer.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to act as an antagonist or inverse agonist at the G-protein coupled H3 receptor. It quantifies the level of G-protein activation by measuring the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS.

Materials:

  • Cell Membranes: Membranes from cells expressing the human H3 receptor.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

  • Agonist: (R)-α-methylhistamine.

  • Test Compounds (Antagonists): Serial dilutions of the 3-((1H-Imidazol-4-yl)methyl)morpholine analogues.

  • Non-specific Binding Control: 10 µM unlabeled GTPγS.

  • Glass Fiber Filters.

  • Scintillation Counter.

Procedure:

  • Pre-incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein/well) with the desired concentrations of the test compound (antagonist) for 15 minutes at 30°C in assay buffer.

  • Agonist Stimulation: Add the H3 receptor agonist, (R)-α-methylhistamine, at a concentration that elicits a submaximal response (e.g., EC80) and incubate for another 15 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the binding reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 30°C.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and the experimental process, the following diagrams have been generated.

H3R_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling H3R Histamine H3 Receptor G_protein Gi/o Protein (α, βγ subunits) H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi/o inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP (Inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_release Decreased Neurotransmitter Release PKA->Neurotransmitter_release Leads to caption Histamine H3 Receptor Signaling Pathway

Caption: A simplified diagram of the canonical histamine H3 receptor signaling pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_optimization Lead Optimization Synthesis Synthesis of 3-((1H-Imidazol-4-yl)methyl)morpholine Analogues Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Binding_Assay H3 Receptor Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay GTPγS Functional Assay (Determine IC50 and functional activity) Binding_Assay->Functional_Assay Active compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis ADME_Tox In Vitro ADME/Tox (Solubility, Stability, Cytotoxicity) SAR_Analysis->ADME_Tox ADME_Tox->Synthesis Iterative Design caption Experimental Workflow for Compound Evaluation

Caption: A typical experimental workflow for the synthesis, screening, and optimization of novel H3 receptor antagonists.

References

  • Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., ... & Hey, J. A. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(2), 414-418. Available at: [Link].

  • Morini, G., Gatti, F., Palle, S., & Plazzi, P. V. (2008). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of medicinal chemistry, 51(15), 4748-4759. Available at: [Link].

  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature reviews Drug discovery, 4(2), 107-120.
  • Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in neuroscience, 10, 249. Available at: [Link].

  • Schlicker, E., Kathmann, M., Reidemeister, S., Stark, H., & Schunack, W. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's archives of pharmacology, 352(2), 159-165. Available at: [Link].

  • Faghih, R., Dwight, W., Gentles, R., Phelan, K., Esbenshade, T. A., Ireland, L., ... & Bennani, Y. L. (2002). Structure-activity relationships of non-imidazole H (3) receptor ligands. Part 1. Bioorganic & medicinal chemistry letters, 12(15), 2031-2034. Available at: [Link].

  • Riddy, D. M., Goy, M., Dales, A. L., & Tree, J. C. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link].

  • ResearchGate. Signaling pathways associated with the histamine H3 receptor. Available at: [Link].

Sources

Comparative

Bridging the Gap: A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 3-((1H-Imidazol-4-yl)methyl)morpholine as a Novel Cognitive Enhancer

For drug development professionals, the ultimate goal is to ensure that a compound's performance in the laboratory translates meaningfully into clinical efficacy. This guide provides an in-depth comparison of in vitro an...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, the ultimate goal is to ensure that a compound's performance in the laboratory translates meaningfully into clinical efficacy. This guide provides an in-depth comparison of in vitro and in vivo testing methodologies for 3-((1H-Imidazol-4-yl)methyl)morpholine, a novel heterocyclic compound. Given its structural features—specifically the imidazole moiety—we will explore its potential as a histamine H3 receptor (H3R) antagonist, a class of drugs with promise in cognitive enhancement for neurodegenerative disorders like Alzheimer's disease.[1][2]

This document is structured to provide not just protocols, but the strategic thinking behind them, enabling researchers to build a robust In Vitro-In Vivo Correlation (IVIVC). An effective IVIVC model can de-risk development, optimize formulation, and serve as a surrogate for certain bioequivalence studies, ultimately accelerating the journey from bench to bedside.[3][4]

The Scientific Rationale: Why Correlate?

The core principle of IVIVC is to establish a predictive mathematical relationship between an in vitro property of a dosage form and a relevant in vivo response.[5] For a centrally-acting agent like our target compound, this involves a multi-level correlation:

  • In Vitro Release to In Vivo Exposure: Correlating the rate at which the drug dissolves from its formulation with the resulting plasma concentration profile (Pharmacokinetics or PK).

  • In Vitro Potency to In Vivo Effect: Linking the compound's activity at its molecular target (in vitro) to a measurable therapeutic outcome in a living system (Pharmacodynamics or PD).

Successfully building this bridge is paramount. It allows us to use faster, more cost-effective in vitro tests to predict in vivo performance, which is critical for formulation changes, quality control, and dose selection.

Characterizing the Target: In Vitro Evaluation

The initial step is to thoroughly characterize the pharmacological activity of 3-((1H-Imidazol-4-yl)methyl)morpholine in controlled, isolated systems. As a putative H3R antagonist, our primary goal is to quantify its binding affinity and functional modulation of the receptor.

Experimental Protocol 1: H3 Receptor Binding Affinity (Ki Determination)

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the human histamine H3 receptor, which measures its binding affinity.

Causality: A high affinity (low Ki value) is often a prerequisite for a potent drug, as it indicates a strong interaction with the target receptor. This assay quantifies that interaction directly.

Methodology:

  • Source of Receptor: Use commercially available membranes from cell lines (e.g., CHO or HEK293) stably expressing the recombinant human H3 receptor.

  • Radioligand: Employ a well-characterized, high-affinity H3R radioligand, such as [³H]-Nα-methylhistamine.[6][7]

  • Assay Setup:

    • Incubate the cell membranes with a fixed concentration of the radioligand.

    • Add increasing concentrations of the test compound, 3-((1H-Imidazol-4-yl)methyl)morpholine.

    • Include a control with a known potent H3R antagonist (e.g., Thioperamide) to define non-specific binding.

  • Incubation & Termination: Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[2]

Experimental Protocol 2: Functional H3 Receptor Antagonism (cAMP Assay)

Objective: To assess the compound's ability to block the action of an H3R agonist on downstream signaling pathways.

Causality: The H3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect. This assay confirms that the binding observed in Protocol 1 translates into a functional biological response.[2]

Methodology:

  • Cell Line: Use the same H3R-expressing cell line as in the binding assay.

  • Assay Principle:

    • Pre-treat the cells with various concentrations of 3-((1H-Imidazol-4-yl)methyl)morpholine.

    • Stimulate the cells with a fixed concentration of an H3R agonist (e.g., R-(-)-α-methylhistamine) in the presence of forskolin (an adenylyl cyclase activator).

    • The agonist will inhibit the forskolin-induced cAMP production.

  • Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. The data will show a dose-dependent reversal of the agonist's inhibitory effect. The concentration of the antagonist that produces 50% of the maximal reversal is its IC50.

Table 1: Illustrative In Vitro Data for 3-((1H-Imidazol-4-yl)methyl)morpholine

ParameterAssay TypeResultInterpretation
Binding Affinity (Ki) Radioligand Displacement8.5 nMHigh affinity for the human H3 receptor.
Functional Potency (IC50) cAMP Functional Assay25 nMPotent antagonist activity, blocking agonist function.
Mode of Action cAMP Functional AssayNeutral AntagonistReverses agonist effect without affecting basal activity.

Assessing Performance in a Biological System: In Vivo Evaluation

In vivo studies are essential to understand how the compound behaves in a complex, living organism, assessing its pharmacokinetics and its actual therapeutic effect.

Experimental Protocol 3: Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model (e.g., male Wistar rats).

Causality: A drug must reach its target in the brain at a sufficient concentration and for an adequate duration to exert its effect. This PK study measures that exposure.

Methodology:

  • Animal Model: Use cannulated rats to allow for serial blood sampling.

  • Dosing: Administer 3-((1H-Imidazol-4-yl)methyl)morpholine via intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose provides a baseline for 100% bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dose.

  • Sample Processing: Process blood to plasma and store frozen until analysis. At the end of the study, harvest brains to determine brain-to-plasma concentration ratios.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of the compound in plasma and brain homogenate.[8]

  • Data Analysis: Use non-compartmental analysis software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), half-life (t½), and oral bioavailability (%F).

Experimental Protocol 4: Pharmacodynamic (PD) Efficacy in a Cognitive Model

Objective: To evaluate the ability of the compound to reverse cognitive deficits in an established animal model of amnesia.

Causality: This protocol directly tests the therapeutic hypothesis: that blocking H3 receptors will improve cognitive function. The scopolamine-induced amnesia model is widely used as it mimics the cholinergic deficit seen in Alzheimer's disease.[1]

Methodology:

  • Animal Model: Use mice or rats.

  • Behavioral Paradigm: Employ the Morris Water Maze or Passive Avoidance test. For this example, we use Passive Avoidance.

    • Acquisition Phase: Place the animal in a brightly lit chamber connected to a dark chamber. When the animal enters the dark chamber (a natural tendency), it receives a mild foot shock.

    • Retention Phase (24 hours later): Place the animal back in the lit chamber.

  • Dosing Regimen:

    • Vehicle Control: Receives vehicle only.

    • Amnesia Group: Receives scopolamine (an amnesic agent) before the acquisition phase.

    • Test Group: Receives 3-((1H-Imidazol-4-yl)methyl)morpholine at various doses before the scopolamine administration.

  • Measurement: Record the latency to enter the dark chamber during the retention phase.

  • Data Analysis: Animals with intact memory will show a long latency (they remember the shock). Scopolamine will induce a short latency. A successful cognitive enhancer will significantly increase the latency in the scopolamine-treated group, demonstrating a reversal of the amnesia.

Table 2: Illustrative In Vivo Data for 3-((1H-Imidazol-4-yl)methyl)morpholine

ParameterRouteDoseResultInterpretation
Cmax (Plasma) Oral10 mg/kg450 ng/mLAchieves significant plasma concentration.
AUC (Plasma) Oral10 mg/kg1800 ng*h/mLIndicates good overall exposure.
Oral Bioavailability (%F) N/A10 mg/kg40%Moderate oral absorption.
Brain/Plasma Ratio Oral10 mg/kg1.5Compound effectively crosses the blood-brain barrier.[9]
Cognitive Efficacy Oral10 mg/kg75% ReversalPotent pro-cognitive effect in the amnesia model.

Establishing the Correlation: The IVIVC Framework

With robust in vitro and in vivo data, we can now build the correlative model.

Level A IVIVC: A Point-to-Point Correlation

The most rigorous level of correlation, Level A, aims to establish a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. While more common for extended-release oral dosage forms, the principle is key.[3]

Conceptual Workflow:

  • Develop Formulations: Create multiple formulations of 3-((1H-Imidazol-4-yl)methyl)morpholine with different release rates (e.g., fast, medium, slow).

  • In Vitro Dissolution: Test each formulation in a USP dissolution apparatus, measuring the cumulative percentage of drug dissolved over time.

  • In Vivo PK Studies: Administer each formulation to human subjects or an appropriate animal model and measure the plasma concentration over time.

  • Deconvolution: Use the plasma concentration data to calculate the in vivo absorption profile for each formulation.

  • Correlation: Plot the in vitro dissolution profile against the in vivo absorption profile. A linear relationship indicates a successful Level A IVIVC.

PK/PD Modeling: Linking Exposure to Effect

A more direct correlation for a CNS drug is to link the pharmacokinetic exposure to the pharmacodynamic response.

Conceptual Workflow:

  • Dose-Response Study: Conduct the in vivo cognitive assay (Protocol 4) using a range of doses.

  • PK Sampling: In a satellite group of animals, determine the PK profile (AUC, Cmax) at each of these effective doses.

  • Correlation: Plot the pharmacodynamic effect (e.g., % reversal of amnesia) against a relevant PK parameter (e.g., brain AUC). This relationship defines the exposure-response curve and directly links the concentration of the drug at its target site to the therapeutic effect.

Visualizing the IVIVC Process

Diagram 1: Overall IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Modeling invitro_assays Binding Assay (Ki) Functional Assay (IC50) Dissolution Testing invivo_assays Pharmacokinetics (PK) Pharmacodynamics (PD) invitro_assays:f1->invivo_assays:f1 Mechanistic Link model Predictive Model invitro_assays:f2->model In Vitro Data invivo_assays:f0->model model->invivo_assays:f1 PKPD_Correlation dose Administered Dose (mg/kg) pk Pharmacokinetics (PK) Brain AUC (ng*h/mL) dose->pk Determines pd Pharmacodynamics (PD) % Reversal of Amnesia pk->pd Drives receptor H3 Receptor Occupancy (In Vitro Ki) receptor->pd Mediates

Sources

Validation

Unambiguous Structural Validation of 3-((1H-Imidazol-4-yl)methyl)morpholine: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

For researchers and drug development professionals, the precise three-dimensional structural validation of small molecule intermediates is a critical bottleneck in structure-based drug design (SBDD). 3-((1H-Imidazol-4-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise three-dimensional structural validation of small molecule intermediates is a critical bottleneck in structure-based drug design (SBDD). 3-((1H-Imidazol-4-yl)methyl)morpholine (CAS 1273577-41-5) is a highly versatile Mannich base that integrates a hydrogen-bond-donating imidazole ring with a basic morpholine moiety, making it a valuable building block for 1[1].

However, validating the exact 3D conformation of this molecule presents a unique mechanistic challenge. The flexible methylene linker allows for multiple rotational conformers, the morpholine ring is subject to chair inversion, and the 1H-imidazole ring exhibits rapid tautomerism. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), demonstrating why X-ray crystallography remains the unsurpassed gold standard for the absolute structural validation of flexible heterocycles.

The Mechanistic Challenge: Why X-Ray Surpasses Solution NMR

While 2[2], it fundamentally measures a time-averaged ensemble of dynamic states. In solution, the tautomeric proton on the imidazole ring of 3-((1H-Imidazol-4-yl)methyl)morpholine exchanges too rapidly to be localized, and the methylene bridge rotates freely.

X-ray crystallography solves this by freezing the molecule in its lowest-energy solid-state conformation. By mapping the electron density at atomic resolution (<0.84 Å), SCXRD unambiguously assigns the exact tautomeric state and maps the complete intermolecular hydrogen-bonding network—data that is3[3].

Table 1: Performance Metrics of Structural Validation Modalities
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Solution-State NMRMicrocrystal Electron Diffraction (MicroED)
Sample Requirement Single crystal (>10 µm)Soluble powder (mg scale)4[4]
3D Resolution Absolute (Atomic, <0.8 Å)Ensemble Average (Relative)High (Atomic, ~1.0 Å)
Tautomer Assignment Unambiguous (Locates H-atoms)Ambiguous (Fast exchange)Challenging (Dynamic scattering)
Throughput Medium (Bottleneck: Crystallization)High (Automated)5[5]
Primary Use Case Gold standard for absolute 3D configurationConnectivity and solution dynamicsWhen large crystals cannot be grown

Self-Validating Experimental Protocol: X-ray Crystallography

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system. Below is the step-by-step methodology for resolving the structure of 3-((1H-Imidazol-4-yl)methyl)morpholine, with the causality behind each experimental choice explicitly defined.

Step 1: Thermodynamic Crystallization (Vapor Diffusion or Slow Evaporation)

  • Action: Dissolve >95% pure compound in a binary solvent system (e.g., ethanol as the good solvent, layered with hexane as the antisolvent) and allow for slow evaporation at 4°C.

  • Causality: The highly basic morpholine nitrogen and the hydrogen-bond-donating imidazole N-H require slow kinetics to form an ordered lattice. Rapid precipitation forces the molecules into amorphous powders. Slow evaporation ensures thermodynamic control, allowing the molecules to establish a stable intermolecular hydrogen-bonding network (N-H···N or N-H···O) necessary for a well-ordered crystal lattice.

Step 2: Cryogenic Data Collection

  • Action: Harvest a single crystal (>10 µm), mount it on a goniometer using a cryo-loop, and cool the sample to 100 K using a liquid nitrogen stream during X-ray exposure.

  • Causality: Cryo-cooling minimizes atomic thermal vibrations. This reduces the atomic displacement parameters (B-factors), which sharpens the diffraction spots at high resolution. This is the only way to generate enough electron density contrast to precisely locate the elusive, lightweight hydrogen atoms on the imidazole ring.

Step 3: Phasing and Refinement

  • Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the atomic positions using full-matrix least-squares minimization against F2 (SHELXL).

  • Causality: Because small molecules diffract to atomic resolution, Direct Methods can mathematically extract the initial electron density map purely from the statistical relationships of the diffraction intensities, bypassing the need for heavy-atom derivatives used in macromolecular crystallography.

Step 4: Algorithmic Self-Validation (CheckCIF)

  • Action: Run the final .cif (Crystallographic Information File) through the IUCr CheckCIF algorithm.

  • Causality: This step closes the validation loop. The agreement between the calculated mathematical model and the raw experimental diffraction data is quantified by the R1 factor. An 6[6] that the proposed 3D atomic arrangement is the only physically realistic model capable of producing the observed diffraction pattern.

Quantitative Validation Metrics

When reviewing crystallographic data for morpholine-imidazole derivatives, researchers must look for specific quantitative thresholds to ensure the structure is not over-fitted or chemically impossible.

Table 2: Representative Crystallographic Validation Metrics for Imidazole-Morpholine Derivatives
Validation ParameterTarget ThresholdMechanistic Significance
Resolution Limit < 0.84 ÅEnsures atomic-level separation of C, N, and O atoms, preventing misassignment of the morpholine oxygen vs. nitrogen.
R1 (Unweighted R-factor) < 0.05 (5%)Quantifies the absolute agreement between the experimental diffraction data and the proposed 3D model.
wR2 (Weighted R-factor) < 0.15 (15%)Accounts for data variance; ensures the model isn't mathematically over-fitted to weak reflections.
Goodness-of-Fit (S) 0.95 to 1.05Validates that the assigned atomic displacement parameters (B-factors) are physically realistic and not masking errors.
Residual Electron Density < 0.5 e⁻/ųConfirms no missing atoms (e.g., tautomeric protons) or misassigned solvent molecules in the crystal lattice.

Structural Validation Workflow

The following diagram illustrates the decision tree and workflow for validating small molecule heterocycles, highlighting the divergence between traditional X-ray crystallography and the emerging MicroED pathway for nanocrystals.

ValidationWorkflow Synthesis Synthesis of 3-((1H-Imidazol-4-yl)methyl)morpholine NMR Solution-State NMR (Connectivity & Purity Check) Synthesis->NMR Quality Control Crystallization Crystallization (Slow Evaporation / Vapor Diffusion) NMR->Crystallization High Purity (>95%) Xray Single-Crystal X-ray Diffraction (Crystals > 10 µm) Crystallization->Xray Successful Growth MicroED MicroED (Nanocrystals < 1 µm) Crystallization->MicroED Microcrystalline Powder Refinement Structure Refinement (SHELXL, Direct Methods) Xray->Refinement X-ray Diffraction Data MicroED->Refinement Electron Diffraction Data Validation Absolute 3D Validation (CheckCIF, R1 < 5%) Refinement->Validation Structural Model

Figure 1: Structural validation workflow for small molecule heterocycles via X-ray and MicroED.

Conclusion

For flexible, nitrogen-rich heterocycles like 3-((1H-Imidazol-4-yl)methyl)morpholine, relying solely on solution-state NMR leaves critical blind spots regarding tautomerism and absolute 3D conformation. Single-crystal X-ray crystallography provides a self-validating, mathematically rigorous framework that locks down the absolute stereochemistry and hydrogen-bonding networks required for advanced drug development. When single crystals refuse to grow, MicroED serves as a powerful, high-resolution orthogonal alternative, ensuring that the structural integrity of the pipeline is never compromised.

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Safety & Regulatory Compliance

Safety

3-((1H-Imidazol-4-yl)methyl)morpholine proper disposal procedures

As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of your laboratory personnel and the protection of our environment. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of your laboratory personnel and the protection of our environment. The proper disposal of any chemical is a critical, final step in its lifecycle. For a compound like 3-((1H-Imidazol-4-yl)methyl)morpholine, which lacks extensive, publicly available safety data, a cautious and informed approach based on its chemical structure is paramount.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-((1H-Imidazol-4-yl)methyl)morpholine. Our procedure is derived from an analysis of its core chemical moieties—imidazole and morpholine—and is grounded in established best practices for hazardous waste management.

Section I: Hazard Profile Analysis and Rationale

The imidazole group is known to be corrosive and can cause burns, while the morpholine component is classified as a flammable liquid that is also corrosive, toxic, and harmful if swallowed or inhaled.[1][2][3] This composite profile mandates that 3-((1H-Imidazol-4-yl)methyl)morpholine be treated as hazardous chemical waste.

Structural Moiety Known Hazards Key Safety Implications
Imidazole Corrosive, causes severe skin burns and eye damage; Harmful if swallowed; Potential reproductive toxin.[1]Mandates use of robust PPE. Waste must be segregated and stored away from acids and oxidizers.[1][4]
Morpholine Flammable liquid and vapor; Toxic in contact with skin and if inhaled; Harmful if swallowed; Causes severe skin burns and eye damage.[2][3][5]Requires storage away from ignition sources and handling in a well-ventilated area. Reinforces the need for comprehensive PPE.
Amine Compounds (General) Can be harmful to aquatic life and ecosystems.[6]Prohibits disposal via sanitary sewer systems.[6][7]

Section II: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any waste consolidation, it is imperative to be outfitted with the correct PPE. The inferred corrosive and toxic properties of this compound demand stringent protective measures to prevent skin and eye contact or inhalation.[2][6]

  • Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[8]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[8][9]

  • Body Protection : A flame-resistant lab coat, fully buttoned, is required.[8] Ensure you are wearing full-length pants and closed-toe shoes.

  • Work Area : All handling and preparation of this chemical waste must be conducted within a properly functioning laboratory chemical fume hood to minimize inhalation exposure.[1]

Section III: Step-by-Step Disposal Protocol

The guiding principle for disposing of 3-((1H-Imidazol-4-yl)methyl)morpholine is that it must be managed as regulated hazardous waste from collection to final disposal.

Step 1: Waste Segregation and Collection

At the point of generation, all waste streams containing 3-((1H-Imidazol-4-yl)methyl)morpholine must be meticulously segregated. This includes:

  • Pure or unreacted compound.

  • Aqueous and organic solutions containing the compound.

  • Contaminated lab materials, such as pipette tips, weighing papers, and gloves.[10]

These items must be collected in a dedicated hazardous waste container.[8][11] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's safety office, as inadvertent mixing can lead to hazardous reactions.[4]

Step 2: Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Selection : Use a chemically compatible container with a secure, sealable, airtight lid.[1][4] High-density polyethylene (HDPE) is a suitable choice.

  • Labeling : The container must be clearly and accurately labeled as soon as the first waste is added.[1] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "3-((1H-Imidazol-4-yl)methyl)morpholine".[8]

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic," "Flammable").

Step 3: Secure Waste Storage

Proper storage of the sealed waste container is critical to prevent accidents and ensure compliance.

  • Location : Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][11]

  • Conditions : The area should be cool and dry. Keep the container away from direct sunlight, heat, sparks, open flames, and any other source of ignition.[4][11]

  • Incompatibilities : Ensure the container is stored segregated from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4]

Step 4: Professional Disposal

Under no circumstances should this chemical or its containers be disposed of in the regular trash or flushed down the sanitary sewer.[2][6][7]

  • Contact EHS : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or an equivalent authority.[10][11]

  • Documentation : Complete all required hazardous waste manifests or forms provided by your institution.[11]

  • Handover : Transfer the waste to authorized hazardous waste personnel for final disposal at a licensed facility.[6][11]

The following diagram outlines the essential workflow for this disposal process.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work Inside Chemical Fume Hood A->B C Segregate Waste: - Pure Compound - Solutions - Contaminated Labware B->C D Use Compatible, Labeled Hazardous Waste Container C->D E Store Securely Away From Incompatibles & Ignition Sources D->E F Complete Institutional Waste Disposal Forms E->F G Arrange Pickup with EHS or Licensed Contractor F->G H Transfer Custody to Authorized Personnel G->H

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